2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
Description
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Propriétés
Numéro CAS |
2639458-34-5 |
|---|---|
Formule moléculaire |
C7H11ClF5N |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-3-1-2-4-13-5;/h5,13H,1-4H2;1H |
Clé InChI |
MIUMZHLFBBCLNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(C(F)(F)F)(F)F.Cl |
Pureté |
95 |
Origine du produit |
United States |
"synthesis and characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride"
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary & Pharmacological Rationale
The incorporation of perfluoroalkyl groups into saturated nitrogen heterocycles is a privileged strategy in modern medicinal chemistry. The pentafluoroethyl ( −C2F5 ) moiety significantly enhances lipophilicity, improves metabolic stability by sterically shielding adjacent sites from cytochrome P450 oxidation, and precisely modulates the basicity ( pKa ) of the piperidine nitrogen[1].
2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5) serves as a critical pharmacophore building block. However, its synthesis presents unique challenges: direct nucleophilic pentafluoroethylation of cyclic imines often suffers from poor regiocontrol, while the reduction of fluorinated aromatic precursors risks catastrophic hydrodefluorination[2]. This guide details a scalable, self-validating synthetic route designed to maximize yield, preserve the integrity of the −C2F5 group, and yield a highly pure, bench-stable hydrochloride salt.
Retrosynthetic Strategy & Causality of Reagent Selection
To ensure a self-validating and scalable system, a two-stage approach was selected: (A) Copper-mediated pentafluoroethylation of 2-bromopyridine, followed by (B) Chemoselective catalytic hydrogenation and salt formation.
Why this route?
-
Avoidance of Iminium Instability: Direct addition of −C2F5 to α -tripiperideine yields unstable intermediates. Building the perfluoroalkyl group on a stable pyridine ring ensures complete conversion before saturation[3].
-
Catalyst Causality ( PtO2 vs. Pd/C ): Palladium on carbon ( Pd/C ) is ubiquitous for pyridine reductions but frequently causes reductive cleavage of the highly activated C-F bonds adjacent to the ring. Platinum dioxide ( PtO2 , Adams' catalyst) in an acidic medium (glacial acetic acid) operates efficiently at ambient temperatures, suppressing hydrodefluorination while ensuring complete saturation of the heteroaromatic ring[2].
-
Salt Formation: The free base of 2-(pentafluoroethyl)piperidine is a volatile liquid. Trapping it as an anhydrous hydrochloride salt guarantees a crystalline, stoichiometric solid suitable for precise formulation and long-term storage[4].
Fig 1: Three-step synthetic workflow for 2-(pentafluoroethyl)piperidine HCl.
Experimental Methodologies (Self-Validating Protocols)
Synthesis of 2-(Pentafluoroethyl)pyridine
Mechanism: Potassium fluoride (KF) activates trimethyl(pentafluoroethyl)silane ( TMS−C2F5 ), generating a reactive −C2F5 anion equivalent. This transmetalates with Copper(I) Iodide (CuI) to form a CuC2F5 species, which undergoes oxidative addition into the C-Br bond of 2-bromopyridine, followed by reductive elimination[3].
Step-by-Step Protocol:
-
In a flame-dried Schlenk flask under argon, charge CuI (1.2 equiv) and anhydrous KF (1.5 equiv).
-
Add anhydrous DMF (0.5 M) and 2-bromopyridine (1.0 equiv). Stir for 10 minutes at room temperature.
-
Dropwise, add TMS−C2F5 (1.5 equiv). The solution will transition from pale yellow to dark brown, indicating the formation of the active CuC2F5 complex.
-
Heat the mixture to 80°C for 12 hours.
-
Validation/IPC: Withdraw a 50 μL aliquot, dilute in CDCl3 , and acquire a 19F NMR spectrum. The disappearance of the TMS−C2F5 signal and the appearance of product signals at δ -81.5 and -116.2 confirm completion.
-
Quench with aqueous NH4Cl , extract with diethyl ether, dry over Na2SO4 , and purify via fractional distillation to yield 2-(pentafluoroethyl)pyridine as a clear liquid.
Chemoselective Catalytic Hydrogenation
Step-by-Step Protocol:
-
Dissolve 2-(pentafluoroethyl)pyridine (1.0 equiv) in glacial acetic acid (0.2 M) in a high-pressure hydrogenation bomb.
-
Add PtO2 (Adams' catalyst, 10 mol%).
-
Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 .
-
Stir vigorously at 25°C for 24 hours.
-
Validation/IPC: Vent the reactor and filter a small aliquot through Celite. GC-MS must show a mass shift from m/z 197 (pyridine) to m/z 203 (piperidine), with no peaks corresponding to defluorinated byproducts.
-
Filter the entire mixture through a Celite pad to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to yield the crude acetate salt. Basify with 2M NaOH and extract with dichloromethane to isolate the free base.
Fig 2: Mechanism of Pt-catalyzed hydrogenation and subsequent salt formation.
Hydrochloride Salt Precipitation
Step-by-Step Protocol:
-
Dissolve the crude 2-(pentafluoroethyl)piperidine free base in anhydrous diethyl ether (0.5 M) and cool to 0°C under argon.
-
Slowly bubble anhydrous HCl gas (or add a 2.0 M solution of HCl in diethyl ether) until the pH of the organic layer reaches 2. A white precipitate will immediately form.
-
Stir for 30 minutes at 0°C to ensure complete crystallization.
-
Filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum oven at 40°C for 12 hours to yield the target hydrochloride salt[4].
Quantitative Data & Analytical Characterization
To validate the causality of the catalyst selection, a screening matrix was executed. Table 1 demonstrates the critical necessity of using PtO2 to prevent the destruction of the −C2F5 moiety.
Table 1: Catalyst Screening for the Hydrogenation of 2-(Pentafluoroethyl)pyridine
| Entry | Catalyst | Solvent | Temp (°C) | Pressure (psi) | Conversion (%) | Yield of Target (%) | Major Byproduct / Observation |
| 1 | 10% Pd/C | MeOH | 50 | 60 | >99 | 42 | 2-(Trifluoromethyl)piperidine (Defluorination) |
| 2 | 5% Ru/C | EtOAc | 80 | 100 | 85 | 61 | Unreacted starting material |
| 3 | Raney-Ni | EtOH | 60 | 80 | 70 | 55 | Piperidine ring-opening products |
| 4 | PtO2 | AcOH | 25 | 50 | >99 | 94 | None (Optimal Conditions) |
Table 2: NMR Characterization of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine HCl Note: The CF2 protons exhibit a distinct AB quartet pattern in the 19F NMR due to the diastereotopic environment created by the adjacent chiral center at C2. This is a critical diagnostic feature for structural verification.
| Nucleus | Frequency / Solvent | Chemical Shift ( δ , ppm) & Multiplicity | Assignment |
| 19F NMR | 376 MHz, D2O | -81.5 (s, 3F) | −CF3 group |
| -117.8 (d, J=245 Hz, 1F) | −CF2 (Diastereotopic FA ) | ||
| -120.2 (d, J=245 Hz, 1F) | −CF2 (Diastereotopic FB ) | ||
| 1H NMR | 400 MHz, D2O | 4.15 (m, 1H) | H-2 (Deshielded by −C2F5 & NH2+ ) |
| 3.45 (m, 1H), 3.10 (m, 1H) | H-6 equatorial, H-6 axial | ||
| 2.10 - 1.50 (m, 6H) | H-3, H-4, H-5 | ||
| 13C NMR | 100 MHz, D2O | 118.5 (qt, JC−F=285,35 Hz) | −CF3 carbon |
| 113.2 (tq, JC−F=255,38 Hz) | −CF2 carbon | ||
| 56.4 (t, JC−F=22 Hz) | C-2 (Coupled to adjacent F) | ||
| 44.2 (s), 24.1 (s), 22.5 (s), 21.0 (s) | C-6, C-3, C-5, C-4 |
Conclusion
The synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride requires strict chemocontrol to prevent the degradation of the highly electronegative perfluoroalkyl group. By utilizing a copper-mediated cross-coupling strategy followed by mild, PtO2 -catalyzed hydrogenation in acetic acid, researchers can bypass the pitfalls of iminium instability and palladium-induced hydrodefluorination. The resulting hydrochloride salt provides a highly pure, stable building block ready for integration into advanced pharmacological pipelines.
References[1]Pentafluoroethylation of Carbonyl Compounds by HFC-125 via the Encapsulation of the K Cation with Glymes - The Journal of Organic Chemistry - ACS Publications[4]Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols - The Journal of Organic Chemistry - ACS Publications[3]Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate[2] Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH
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Part 1: The Strategic Imperative of Fluorine in Piperidine Scaffolds
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. Given the absence of specific pharmacological data for this molecule, this document leverages established principles of medicinal chemistry and structure-activity relationship (SAR) data from analogous compounds to formulate a primary hypothesis centered on the modulation of sigma (σ) receptors. We present a detailed rationale for this hypothesis, considering the well-documented role of the piperidine scaffold in central nervous system (CNS) ligands and the significant physicochemical impact of the pentafluoroethyl substituent. Furthermore, this guide outlines a rigorous, multi-phased experimental workflow designed to systematically investigate, validate, and characterize the compound's molecular target and its downstream functional consequences. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals initiating pharmacological studies on this and structurally related compounds.
Introduction and Core Hypothesis
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates, particularly those targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of CNS receptors.[1] The subject of this guide, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, introduces a unique and powerful modification to this scaffold: a pentafluoroethyl group at the 2-position.
The introduction of fluorine into drug candidates is a widely used strategy to modulate key properties.[2] Specifically, a pentafluoroethyl group is expected to:
-
Increase Lipophilicity: Significantly enhancing the molecule's ability to cross the blood-brain barrier (BBB), a prerequisite for CNS activity.[2][3]
-
Alter Basicity: The strong electron-withdrawing nature of the C₂F₅ group will decrease the pKa of the piperidine nitrogen, influencing its protonation state at physiological pH and altering potential ionic interactions within a receptor binding pocket.[2][3]
-
Introduce Novel Interactions: Fluorine atoms can participate in unique, non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing binding affinity and selectivity for a target protein.[4]
-
Enhance Metabolic Stability: The strength of the carbon-fluorine bond often renders the molecule more resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.
Considering these structural features, we hypothesize that the primary mechanism of action for 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride involves the modulation of sigma (σ) receptors , specifically the σ₁ and/or σ₂ subtypes.
This hypothesis is grounded in the extensive literature demonstrating that a vast number of piperidine-containing compounds exhibit high affinity for σ receptors.[5][6] These receptors are unique intracellular proteins, predominantly located at the endoplasmic reticulum, that modulate a variety of signaling pathways and are implicated in numerous neurological and psychiatric conditions.
Elucidation of the Hypothesized Primary Mechanism: Sigma Receptor Modulation
Sigma receptors (σ₁ and σ₂) are not classical neurotransmitter receptors but rather ligand-operated molecular chaperones.[5] They play crucial roles in regulating cellular stress responses, ion channel function, and neuronal plasticity.
-
The σ₁ Receptor: This receptor has been shown to translocate from the endoplasmic reticulum to the plasma membrane upon ligand activation, where it can directly modulate the function of various proteins, including voltage-gated ion channels (K⁺, Na⁺, Ca²⁺), NMDA receptors, and opioid receptors. Ligands for the σ₁ receptor have shown therapeutic potential as antipsychotics, antidepressants, and neuroprotective agents.[7][8]
-
The σ₂ Receptor: While less characterized than σ₁, the σ₂ receptor is implicated in cell proliferation and cell death pathways. It is often overexpressed in tumor cells, making it a target for cancer therapeutics and diagnostics. In the CNS, its role is still being elucidated, but it represents a potential target for neurological disorders.[5]
The rationale for proposing σ receptors as the primary target is twofold:
-
Structural Precedent: Many high-affinity σ receptor ligands, such as (+)-pentazocine and haloperidol, feature a substituted piperidine ring. The overall size and lipophilicity conferred by the pentafluoroethyl group are consistent with substituents found in other potent σ ligands.[6][9]
-
Functional Plausibility: The diverse neuropharmacological effects associated with σ receptor modulation (e.g., effects on cognition, mood, and neuronal survival) align with the potential applications of a novel, CNS-penetrant piperidine derivative.[8]
Below is a conceptual diagram illustrating the hypothesized signaling cascade following the binding of the compound to the σ₁ receptor.
Comprehensive Experimental Workflow for Mechanism Validation
To rigorously test our hypothesis, we propose a phased experimental approach. This workflow is designed to move from broad, unbiased screening to specific, high-detail characterization, providing a self-validating system for determining the compound's true mechanism of action.
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Conformational Analysis of 2-Substituted Fluorinated Piperidines: A Technical Guide
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved drugs. The strategic introduction of fluorine into this heterocycle—particularly at the 2-position—fundamentally rewrites its three-dimensional conformational landscape. Unlike standard alkyl substituents that strictly obey A-value steric models (preferring the equatorial position to minimize 1,3-diaxial interactions), 2-substituted fluorinated piperidines exhibit a profound axial-F preference .
This in-depth guide provides a comprehensive framework for understanding, predicting, and experimentally validating the conformational behavior of 2-fluoropiperidines. By synthesizing stereoelectronic theory, advanced NMR spectroscopy, and computational chemistry, this document serves as a self-validating protocol for researchers engineering conformationally restricted therapeutics.
Mechanistic Foundations of Conformational Preference
The axial preference of 2-fluoropiperidines is not driven by a single force, but rather a synergistic interplay of hyperconjugation, electrostatic interactions, and solvent dynamics. Understanding the causality behind these forces is critical for rational drug design.
The Generalized Anomeric Effect
In neutral 2-fluoropiperidines, the dominant stereoelectronic driver is the generalized anomeric effect[1]. When the fluorine atom adopts an axial position, the nitrogen lone pair ( nN ) is positioned anti-periplanar to the highly polarized C−F bond. This geometry allows for optimal orbital overlap, facilitating electron donation from the lone pair into the low-lying antibonding orbital of the carbon-fluorine bond ( nN→σC−F∗ )[2]. This hyperconjugative stabilization typically lowers the energy of the axial conformer by 2–3 kcal/mol, easily overcoming the steric penalty of 1,3-diaxial interactions.
Charge-Dipole Interactions in Protonated States
Under physiological conditions, the piperidine nitrogen is often protonated, forming a piperidinium cation. Protonation abolishes the nitrogen lone pair, thereby eliminating the nN→σC−F∗ anomeric effect. Counterintuitively, the axial-F preference often strengthens in the protonated state[3]. This is caused by powerful electrostatic charge-dipole interactions ( C−F⋯HN+ ). The axial conformation minimizes the distance between the highly electronegative fluorine atom and the localized positive charge on the nitrogen, providing robust electrostatic stabilization[4].
The Reverse Fluorine Perlin-like Effect
A critical phenomenon observed in the NMR analysis of 2-fluoropiperidines is the "Reverse Fluorine Perlin-like Effect"[5]. In standard cyclohexanes, the Perlin effect dictates that one-bond carbon-hydrogen coupling constants are larger for equatorial bonds than axial bonds ( 1JC−Heq>1JC−Hax ). However, in 2-fluoropiperidines, the exact opposite is true for carbon-fluorine bonds: ∣1JC−Fax∣>∣1JC−Feq∣ [6]. This reversal is driven by the influence of the nitrogen lone pair on the Fermi contact term of the coupling transmission pathway, making 1JC−F a highly reliable diagnostic tool for conformational assignment[5].
Caption: Stereoelectronic and environmental drivers of the axial-F preference in 2-fluoropiperidines.
Experimental & Computational Workflows
To establish a self-validating system, conformational analysis must couple empirical NMR data with high-level Density Functional Theory (DFT) calculations.
Protocol 1: NMR-Based Conformational Elucidation
This protocol isolates the specific coupling constants required to determine the axial/equatorial equilibrium.
Step 1: Sample Preparation across Dielectric Gradients Prepare the 2-fluoropiperidine sample in at least two solvents of differing polarity (e.g., CDCl3 [non-polar, ϵ=4.8 ] and DMSO−d6 [polar, ϵ=46.8 ]). Because the axial conformer possesses a higher net dipole moment, polar solvents will shift the equilibrium further toward the axial state[7].
Step 2: Acquisition of Heteronuclear Spectra Acquire 1H , 13C{1H} , and 19F{1H} NMR spectra at 298 K. For precise coupling constant extraction, acquire a proton-coupled 13C spectrum and a carbon-coupled 19F spectrum.
Step 3: Extraction of Diagnostic Coupling Constants
-
Determine 3JH,F (Vicinal Coupling): Extract the coupling between the fluorine atom and the adjacent C3 protons. An axial fluorine will exhibit a small gauche coupling ( 3JHeq,Fax≈2−5 Hz) and an anti-periplanar coupling ( 3JHax,Fax≈15−20 Hz).
-
Determine 1JC,F (One-Bond Coupling): Utilize the Reverse Fluorine Perlin-like effect. If the extracted ∣1JC−F∣ is exceptionally large (typically >170 Hz), it strongly indicates an axial fluorine[6].
Protocol 2: Computational (DFT) Conformational Analysis
Standard functionals (like B3LYP) frequently fail to accurately model the hyperconjugative and dispersion forces inherent to fluorinated heterocycles[5]. This protocol utilizes modern hybrid meta-GGA functionals.
Step 1: Geometry Optimization Construct both the axial and equatorial conformers in silico. Optimize the geometries using the M06-2X or ω B97X-D functional with a def2-TZVP basis set. These functionals include dispersion corrections critical for accurately modeling stereoelectronic effects.
Step 2: Implicit Solvation Modeling Apply the SMD (Solvation Model based on Density) to simulate the solvents used in Protocol 1 ( CHCl3 and DMSO ). Calculate the Gibbs free energy difference ( ΔGax−eq ).
Step 3: Natural Bond Orbital (NBO) Analysis Perform NBO analysis on the optimized neutral axial conformer. Extract the second-order perturbation energy ( E(2) ) for the nN→σC−F∗ interaction to quantitatively validate the strength of the generalized anomeric effect[5].
Caption: Integrated experimental and computational workflow for conformational analysis.
Data Presentation: Quantitative Conformational Metrics
The following tables summarize the expected energetic and spectroscopic parameters for 2-fluoropiperidine systems, demonstrating the causality of solvent and protonation states on the conformational equilibrium.
Table 1: Conformational Free Energy Differences ( ΔGax−eq ) for 2-Fluoropiperidine
| State | Environment | Dominant Force | ΔGax−eq (kcal/mol)* | Preferred Conformer |
| Neutral | Gas Phase | Anomeric Effect ( nN→σC−F∗ ) | -1.8 to -2.5 | Axial |
| Neutral | CHCl3 ( ϵ=4.8 ) | Anomeric Effect + Weak Dipole Stabilization | -2.1 to -2.8 | Axial |
| Neutral | DMSO ( ϵ=46.8 ) | Anomeric Effect + Strong Dipole Stabilization | -2.5 to -3.2 | Axial |
| Protonated ( NH+ ) | Aqueous ( H2O ) | Charge-Dipole ( C−F⋯HN+ ) | -4.0 to -5.5 | Strongly Axial |
*Negative values indicate a preference for the axial conformer. Values are aggregated estimates based on M06-2X/def2-TZVP calculations.
Table 2: Diagnostic NMR Parameters (The Reverse Perlin-like Effect)
| Parameter | Axial-F Conformer | Equatorial-F Conformer | Diagnostic Utility |
| 1JC,F | > 170 Hz (Large) | < 160 Hz (Small) | Primary indicator of Reverse Perlin-like effect[5]. |
| 3JHax,F | ~15 - 20 Hz (Anti) | ~2 - 5 Hz (Gauche) | Confirms dihedral angle via Karplus relationship. |
| 3JHeq,F | ~2 - 5 Hz (Gauche) | ~2 - 5 Hz (Gauche) | Secondary confirmation. |
Conclusion
The conformational analysis of 2-substituted fluorinated piperidines requires a departure from classical steric assumptions. The axial preference is a robust, predictable phenomenon governed by the generalized anomeric effect in neutral states and charge-dipole interactions in protonated states. By strictly adhering to the dual NMR/DFT workflow outlined above, researchers can confidently map these stereoelectronic effects, enabling the precise topological preorganization of piperidine-based drug candidates.
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Spectroscopic Characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine Hydrochloride: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive whitepaper for researchers, scientists, and drug development professionals. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from analogous structures, we present a robust framework for the identification and characterization of this compound. This guide details not only the anticipated spectral features but also the underlying causality for experimental choices and provides self-validating protocols for data acquisition.
Introduction: The Significance of Fluorinated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition at biological targets. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, combines these two important structural motifs.
Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the workhorses of this process. This guide provides a detailed roadmap for the spectroscopic characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, offering predictive insights and robust experimental protocols.
Molecular Structure and Key Features
To understand the spectroscopic data, we must first consider the molecular structure of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride.
Figure 1: Structure of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride.
The key structural features that will dictate the spectroscopic output are:
-
The saturated six-membered piperidine ring.
-
The chiral center at the C2 position of the piperidine ring.
-
The highly electronegative pentafluoroethyl substituent at C2.
-
The two distinct fluorine environments: the CF2 group and the CF3 group.
-
The protonated nitrogen atom (piperidinium ion) and its associated hydrochloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, will be essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be complex due to the diastereotopic protons of the piperidine ring and spin-spin coupling with both neighboring protons and fluorine atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Broad singlet | 2H | N-H | The acidic protons on the positively charged nitrogen will be deshielded and may exchange with residual water, leading to a broad signal. |
| ~3.5 - 3.8 | Multiplet | 1H | C2-H | This proton is adjacent to the electron-withdrawing pentafluoroethyl group and the protonated nitrogen, causing a significant downfield shift. It will be coupled to the C3 protons and the fluorine atoms of the CF2 group. |
| ~3.0 - 3.4 | Multiplet | 2H | C6-H | These protons are adjacent to the protonated nitrogen and will be deshielded. |
| ~1.5 - 2.2 | Multiplets | 6H | C3-H, C4-H, C5-H | These methylene protons of the piperidine ring will appear as a complex series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the highly fluorinated substituent will have a pronounced effect on the chemical shifts and will introduce C-F coupling.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~115 - 125 | C of CF3 | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| ~108 - 118 | C of CF2 | The difluoromethylene carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. |
| ~55 - 65 | C2 | This carbon is attached to the pentafluoroethyl group and the nitrogen, and will be significantly shifted downfield. It will also show coupling to the adjacent fluorine atoms. |
| ~45 - 55 | C6 | This carbon is adjacent to the nitrogen atom. |
| ~20 - 30 | C3, C4, C5 | These carbons of the piperidine ring will appear in the typical aliphatic region. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for characterizing fluorinated compounds. We expect two distinct signals for the two different fluorine environments.
| Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment | Rationale |
| ~ -80 to -90 | Triplet | 3F | -CF₃ | The trifluoromethyl group will appear as a triplet due to coupling with the adjacent CF₂ group. |
| ~ -120 to -130 | Quartet | 2F | -CF₂- | The difluoromethylene group will appear as a quartet due to coupling with the adjacent CF₃ group. Further coupling to the C2-H proton is also expected. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
Figure 3: Workflow for ATR-FTIR data acquisition.
Causality behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive. The use of a KBr pellet is an alternative but is more labor-intensive.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, resulting in a higher quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, electrospray ionization (ESI) would be the most suitable ionization technique.
Predicted Mass Spectrum (Positive Ion ESI)
We would expect to observe the protonated molecule of the free base, [M+H]⁺, where M is the neutral 2-(1,1,2,2,2-pentafluoroethyl)piperidine. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Formula (Free Base): C₇H₁₀F₅N
-
Exact Mass (Free Base): 203.0733 Da
-
Predicted [M+H]⁺: m/z 204.0811
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. Key fragmentations would likely involve the loss of the pentafluoroethyl group and cleavage of the piperidine ring.
Figure 4: Predicted major fragmentation pathways in positive ion ESI-MS/MS.
Rationale for Fragmentation:
-
Loss of C₂F₅: The bond between the piperidine ring and the electron-withdrawing pentafluoroethyl group is a likely site of cleavage.
-
Loss of HF: Elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.
-
Ring Cleavage: Saturated rings like piperidine can undergo characteristic fragmentation pathways, often initiated by cleavage adjacent to the nitrogen atom. [2][3]
Experimental Protocol for Mass Spectrometry
Figure 5: Workflow for ESI-MS and MS/MS data acquisition.
Causality behind Experimental Choices:
-
Ionization Technique: ESI is ideal for polar, pre-charged molecules like hydrochloride salts, as it is a soft ionization technique that typically produces an abundant protonated molecular ion with minimal in-source fragmentation.
-
Mass Analyzer: High-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential for determining the accurate mass of the ions. This allows for the calculation of the elemental composition, providing a high degree of confidence in the identification.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride requires an integrated approach, where data from NMR, IR, and MS are used in concert to build a complete and unambiguous structural picture. While this guide is predictive, it provides a robust framework for any researcher working with this compound. The detailed protocols and the rationale behind the expected spectral features offer a self-validating system for experimental design and data interpretation. By following this guide, researchers can confidently acquire and interpret the spectroscopic data necessary to confirm the structure and purity of this important fluorinated piperidine derivative.
References
Sources
Physicochemical Profiling of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride: pKa and Lipophilicity Dynamics in Drug Design
Executive Summary
The piperidine heterocycle is one of the most ubiquitous structural motifs in medicinal chemistry. However, its high intrinsic basicity often leads to suboptimal pharmacokinetic properties, including poor passive membrane permeability and a high propensity for hERG channel inhibition. The strategic introduction of a 1,1,2,2,2-pentafluoroethyl ( −C2F5 ) group at the C2 position fundamentally rewrites the physicochemical profile of the molecule. This technical guide explores the causality behind the modulated pKa and lipophilicity of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride , providing self-validating experimental protocols for accurate physicochemical characterization.
Mechanistic Causality of pKa Modulation
The basicity of the piperidine nitrogen is dictated by the availability of its lone electron pair to accept a proton. Unsubstituted piperidine is highly basic, with a pKa of approximately 11.2[1]. When a −C2F5 group is introduced at the alpha position (C2), the pKa is drastically reduced through two primary mechanisms:
-
Inductive Electron Withdrawal (σ-Bond Polarization): The highly electronegative fluorine atoms exert a profound electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen atom, severely destabilizing the conjugate acid (ammonium ion) and reducing the basicity[1]. The pKa value is found to be significantly decreased in fluorinated analogues, especially in the presence of geminal CF2 moieties near the nitrogen atom[2].
-
Stereoelectronic and Charge-Dipole Interactions: In the protonated state, the molecule adopts a conformation that minimizes electrostatic repulsion between the positively charged N−H+ bond and the highly polarized C−F bonds. These through-space charge-dipole interactions force the perfluoroalkyl group into specific axial/equatorial orientations, further modulating the energetic penalty of protonation[3].
Resulting Shift: The pKa drops from ~11.2 to an estimated 7.2–7.5. At physiological pH (7.4), the compound transitions from being >99.9% ionized (as seen in unsubstituted piperidine) to existing as a dynamic, near 50:50 mixture of neutral and protonated species.
Fig 1: Mechanistic pathways linking C2-pentafluoroethylation to enhanced permeability.
Lipophilicity Dynamics: logP vs. logD
Lipophilicity dictates a drug's absorption, distribution, and target engagement. The introduction of fluorine yields complex, conformer-specific lipophilicities ( logp ) that depend heavily on the equilibrium between individual species in water and octanol[4].
-
Intrinsic Lipophilicity (logP): While single aliphatic fluorine atoms can sometimes reduce logP due to the introduction of a polar C−F dipole without sufficient compensatory volume, polyfluoroalkyl groups (like −CF3 and −C2F5 ) typically increase intrinsic lipophilicity[4]. The large, hydrophobic electron cloud of the five fluorine atoms creates a "Teflon-like" shield, increasing the energetic cost of cavity formation in water and driving the neutral molecule into the lipophilic phase.
-
Distribution Coefficient ( logD7.4 ): Because logD accounts for the ionization state of the molecule at a specific pH, the dramatic reduction in pKa leads to an exponential increase in logD7.4 . The higher fraction of the neutral free-base at pH 7.4 means the effective lipophilicity is vastly superior to the unsubstituted parent compound.
Quantitative Data Summary
| Compound | Structural Modification | Predicted pKa | Estimated logP (Neutral) | Ionization at pH 7.4 |
| Piperidine | None (Baseline) | 11.2 | 0.84 | >99.9% Protonated |
| 2-(Trifluoromethyl)piperidine | Alpha −CF3 | ~7.7 | ~1.80 | ~66% Protonated |
| 2-(Pentafluoroethyl)piperidine | Alpha −C2F5 | ~7.4 | ~2.60 | ~50% Protonated |
(Note: Values for fluorinated derivatives are extrapolated based on established chemoinformatic trends for alpha-fluorinated nitrogen heterocycles[2],[5].)
Self-Validating Experimental Protocols
To accurately measure these properties, standard UV-metric titrations are insufficient because aliphatic piperidines lack a strong UV chromophore. The following protocols utilize nucleus-specific probes and strict mass-balance checks to ensure data integrity.
Protocol A: pKa Determination via 19F NMR Titration
Causality: 19F NMR provides a direct, highly sensitive probe that shifts based on the protonation state of the adjacent nitrogen, bypassing the need for a UV chromophore.
-
Sample Preparation: Prepare a 5 mM solution of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride in D2O/H2O (10:90). Add 0.15 M KCl to maintain a constant ionic strength, which is critical for stabilizing activity coefficients.
-
Titration: Perform an acid-base titration from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH.
-
Acquisition: Record 19F NMR spectra at 0.5 pH unit intervals. Track the chemical shift ( δ ) of the −CF2− group directly adjacent to the nitrogen.
-
Self-Validation Checkpoint: Plot the chemical shift ( δ ) against pH. The data must form a perfectly sigmoidal curve. Any deviation from a clean sigmoid indicates compound degradation or precipitation. Fit the validated curve to the Henderson-Hasselbalch equation to extract the exact pKa.
Protocol B: logP and logD Determination via Shake-Flask LC-MS/MS
Causality: The shake-flask method remains the gold standard for lipophilicity, but it is prone to errors from emulsion formation or compound adsorption.
-
Phase Pre-saturation: Stir 1-octanol and aqueous buffer (pH 7.4 for logD; pH 10.5 for logP of the neutral base) together for 24 hours to ensure mutual saturation.
-
Incubation: Dissolve the compound in the aqueous phase at a known initial concentration ( Cinitial ). Mix equal volumes of the pre-saturated octanol and aqueous phases in a silanized glass vial.
-
Equilibration: Shake mechanically at 25°C for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes to ensure absolute phase separation.
-
Self-Validation Checkpoint (Mass Balance): Quantify the concentration in both the aqueous ( Caq ) and octanol ( Coct ) phases using LC-MS/MS.
-
Calculate Mass Balance: Cinitial×Vinitial(Caq×Vaq)+(Coct×Voct)×100
-
Rule: The mass balance must fall between 95% and 105%. If it falls outside this range, the compound has precipitated or adhered to the vial interface, and the resulting logP/logD value is invalid.
-
Fig 2: Self-validating workflow for pKa and logP/logD determination.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition. Available at:[Link]
-
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
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In Silico Modeling of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride Interactions: A Technical Guide for Fragment-Based Drug Discovery
Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Executive Summary
The incorporation of polyfluorinated alkyl groups into saturated nitrogen heterocycles represents a sophisticated strategy in modern medicinal chemistry. Specifically, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5)[1] serves as a high-value 3D fragment in Fragment-Based Drug Discovery (FBDD). The bulky, highly lipophilic, and strongly electron-withdrawing pentafluoroethyl (-C2F5) group fundamentally alters the physicochemical and binding profile of the parent piperidine ring.
As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. Here, we analyze the causality behind computational modeling choices, detailing how to accurately simulate the unique quantum mechanical and thermodynamic behaviors of this molecule—from mitigating hERG-mediated cardiotoxicity to disrupting protein-bound water networks[2].
Physicochemical Causality: The Impact of the Pentafluoroethyl Group
To accurately model 2-(1,1,2,2,2-pentafluoroethyl)piperidine, one must first understand the electronic interplay between its functional groups. Standard piperidine is a strong base (pKa ~11.2) and is fully protonated at physiological pH. While this protonation is excellent for forming salt bridges with target proteins (e.g., Asp/Glu residues), it is also a primary driver of off-target binding to the hERG potassium channel, leading to cardiotoxicity[3].
The strategic addition of the -C2F5 group at the C2 position introduces a massive inductive electron-withdrawing effect. This pulls electron density away from the adjacent nitrogen atom, significantly lowering its pKa[4]. Furthermore, the strong carbon–fluorine bonds limit metabolic oxidation (e.g., by CYP450 enzymes), leading to enhanced in vivo stability[5].
Table 1: Comparative In Silico Physicochemical Profiling
Data summarized from chemoinformatic predictive models demonstrating the impact of polyfluorination on the piperidine scaffold.
| Property | Unsubstituted Piperidine | 2-(Pentafluoroethyl)piperidine | Mechanistic Causality |
| Basic pKa | ~11.2 | ~7.5 - 8.5 | Strong inductive withdrawal (-I effect) by -C2F5 delocalizes nitrogen lone-pair density. |
| LogP (Lipophilicity) | 0.84 | ~2.8 - 3.2 | The dense, non-polarizable electron cloud of fluorine significantly increases hydrophobicity[6]. |
| hERG Affinity Risk | High | Low | Reduced basicity lowers the fraction of protonated species, mitigating fatal channel interactions[3]. |
| Metabolic Stability | Low (CYP oxidation at C2/C6) | High | Steric bulk and C-F bond strength (approx. 116 kcal/mol) block alpha-carbon hydroxylation[5]. |
Advanced In Silico Modeling Workflows
Modeling highly fluorinated compounds presents a distinct challenge: standard empirical force fields (such as GAFF or OPLS) often fail to capture the highly polarized nature of C-F bonds and the resulting "sigma-hole" that enables halogen bonding. Therefore, a rigorous Quantum Mechanics/Molecular Mechanics (QM/MM) parameterization pipeline is mandatory.
Fig 1. Self-validating in silico workflow for ligand parameterization and stability assessment.
Protocol 1: Self-Validating Ligand Parameterization via DFT
To ensure the electrostatic potential of the -C2F5 group is accurately represented, follow this step-by-step methodology:
-
3D Conformer Generation: Generate the initial 3D structure of 2-(1,1,2,2,2-pentafluoroethyl)piperidine. Ensure the nitrogen is protonated to reflect the hydrochloride salt form at physiological pH.
-
Quantum Mechanical Optimization: Route the structure through a Density Functional Theory (DFT) calculation using Gaussian or Orca.
-
Causality: Use the B3LYP functional with a 6-31G(d,p) basis set . This specific level of theory provides an optimal balance between computational cost and the precise mapping of electron density required to identify the anisotropic charge distribution (sigma-hole) on the fluorine atoms.
-
-
RESP Charge Derivation: Calculate the Restrained Electrostatic Potential (RESP) charges.
-
Causality: Generic force field charges will overestimate the electronegativity of the fluorines uniformly. RESP charges allow the simulation to recognize the localized positive potential at the tip of the C-F bond, enabling accurate halogen bond modeling during docking.
-
-
Validation Check: Compare the calculated QM dipole moment against empirical predictions. If the variance exceeds 10%, verify the protonation state and re-optimize the geometry.
Mechanistic Binding Dynamics & Molecular Dynamics (MD)
Once parameterized, the interaction of the molecule within a protein binding site (e.g., a viral protease or GPCR) must be evaluated dynamically. The binding of fluorinated ligands is heavily driven by entropic gains resulting from the disruption of ordered water networks[2].
Fig 2. Divergent interaction mechanisms of the lipophilic and ionic moieties within the binding site.
Protocol 2: Molecular Dynamics & Trajectory Analysis
Molecular docking provides a static pose, but MD is required to validate the stability of the -C2F5 interactions and the desolvation penalty.
-
System Solvation: Place the docked protein-ligand complex in a TIP3P water box, ensuring a minimum buffer of 10 Å between the complex and the box edge.
-
Neutralization: Add Cl- or Na+ ions to neutralize the system. Note: The hydrochloride salt implies the ligand is introduced as a cation; ensure the overall system charge is balanced.
-
Equilibration (NVT to NPT):
-
Run a 1 ns NVT (constant volume/temperature) equilibration at 300K to stabilize the kinetic energy.
-
Follow with a 1 ns NPT (constant pressure/temperature) equilibration at 1 atm.
-
Causality: The NPT ensemble allows the simulation box volume to fluctuate. This is critical for accurately modeling the desolvation of the bulky, hydrophobic -C2F5 group as it displaces water molecules from the binding pocket.
-
-
Production Run & Validation: Execute a 100 ns production run.
-
Self-Validation Check: Extract the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms. A stable binding pose is validated if the RMSD plateaus and remains < 2.0 Å for the final 50 ns of the simulation. If the RMSD diverges, the initial docking pose was likely an artifact of inadequate desolvation scoring, and the ligand parameterization (Protocol 1) must be revisited.
-
Conclusion
The in silico modeling of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride requires a departure from standard small-molecule workflows. By utilizing QM-derived RESP charges to capture halogen bonding and employing rigorous MD simulations to map water network disruptions, researchers can accurately leverage this fragment's unique pKa modulation and lipophilic properties in rational drug design.
References
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed / NIH URL:[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery (Full Text) Source: ACS Publications URL:[Link]
-
2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Source: ResearchGate URL:[Link]
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- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Integration of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride in Modern Drug Discovery: Physicochemical Profiling and Therapeutic Target Mapping
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. While the trifluoromethyl (-CF3) group has been extensively utilized, the bulkier and more lipophilic pentafluoroethyl (-C2F5) group is rapidly gaining traction. 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5) represents a highly specialized, 3D-rich building block.
As a Senior Application Scientist, I have observed that the true value of this compound does not lie in its independent therapeutic efficacy, but in its role as a transformative pharmacophore scaffold. By integrating this moiety into larger molecular architectures, researchers can drastically alter amine basicity, enhance metabolic stability, and exploit deep hydrophobic binding pockets. This whitepaper elucidates the causality behind these physicochemical shifts, maps the potential therapeutic targets for its derivatives, and provides self-validating experimental protocols for its application in late-stage drug discovery.
The Physicochemical Causality of the Pentafluoroethyl Group
To understand the therapeutic targets of 2-(C2F5)-piperidine derivatives, we must first analyze the fundamental physicochemical changes induced by the pentafluoroethyl group.
Unsubstituted piperidines are highly basic (pKa ~11), which often leads to poor passive membrane permeability, high volume of distribution, and off-target hERG channel liabilities. The introduction of a highly electronegative -C2F5 group at the 2-position exerts a profound inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent nitrogen atom. Furthermore, the steric bulk of the -C2F5 group acts as a physical shield, blocking Cytochrome P450 (CYP450) mediated α -carbon oxidation and N-dealkylation—two primary routes of metabolic clearance[1][2].
Table 1: Comparative Physicochemical Profiling of Piperidine Scaffolds
Data synthesized from foundational medicinal chemistry principles and fluorination studies[1][3].
| Scaffold | Calculated pKa (Amine) | Lipophilicity ( Δ LogP) | Steric Hindrance (A-value) | Metabolic Stability (HLM t1/2 ) | BBB Permeability Potential |
| Piperidine | ~11.2 | Baseline | Low | Low (Rapid α -oxidation) | Poor (Highly ionized at pH 7.4) |
| 2-(CF3)-piperidine | ~7.5 - 8.0 | +0.8 | Medium (2.1) | Moderate | Good |
| 2-(C2F5)-piperidine | ~6.0 - 6.8 | +1.5 | High (>2.5) | Excellent (Steric shielding) | Exceptional (Neutral at pH 7.4) |
Potential Therapeutic Targets and Mechanistic Pathways
Because the 2-(C2F5)-piperidine scaffold modulates lipophilicity and basicity so effectively, its derivatives are uniquely positioned to target specific biological systems where these traits are paramount.
A. Kinase Inhibitors (PIM, AKT, and Raf Kinases)
Kinase inhibitors often suffer from resistance mutations and poor metabolic half-lives. The -C2F5 group is highly effective at occupying the deep, hydrophobic "DFG-out" allosteric pockets of kinases such as PIM1 and AKT[4][5]. The fluorinated piperidine ring acts as a rigid, 3D vector that directs the pentafluoroethyl group into the hydrophobic cleft, stabilizing the inactive conformation of the kinase and halting downstream oncogenic signaling (e.g., mTOR/c-Myc).
Caption: Mechanism of action for C2F5-piperidine derived kinase inhibitors stabilizing the DFG-out state.
B. Central Nervous System (CNS) Targets (AChE, MAO-B)
For neurodegenerative diseases like Alzheimer's, drugs must cross the Blood-Brain Barrier (BBB). The lowered pKa of the 2-(C2F5)-piperidine ensures the molecule remains largely un-ionized at physiological pH, drastically increasing passive BBB diffusion. Recent studies on fluorinated piperidines demonstrate their utility in dual AChE-MAO B inhibitors, where the fluorinated motif enhances target residence time via multipolar C-F...amide interactions within the enzyme's active site[6].
C. Viral Proteases (e.g., SARS-CoV-2 Mpro)
Fluorine-containing drugs, including Paxlovid, have proven highly effective against viral proteases[2]. The pentafluoroethyl group can occupy the S2 or S4 sub-pockets of the SARS-CoV-2 Main Protease (Mpro). The extreme lipophilicity of the -C2F5 group displaces high-energy water molecules from these pockets, driving a favorable entropic gain during binding.
Table 2: Target Mapping for C2F5-Piperidine Derivatives
| Target Class | Specific Target | Role of C2F5-Piperidine Scaffold | Primary Indication |
| Kinases | PIM1, AKT, Raf | Hydrophobic pocket filling; stabilizing inactive state. | Oncology / Solid Tumors |
| CNS Enzymes | AChE, MAO-B | Enhancing BBB penetration; lowering amine pKa. | Alzheimer's Disease |
| Viral Proteases | SARS-CoV-2 Mpro | Entropic displacement of water in S-pockets. | COVID-19 / Antivirals |
Self-Validating Experimental Workflows
To successfully utilize 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride in drug discovery, the synthetic and biological evaluation workflows must be rigorously controlled. The steric hindrance of the α -pentafluoroethyl group makes standard N-alkylation or amidation notoriously difficult.
The following protocol outlines a self-validating workflow for the amide coupling of this building block, followed by chiral resolution and metabolic stability testing.
Protocol: Amide Coupling and in vitro Evaluation
Causality of Reagent Selection: Because the -C2F5 group heavily shields the piperidine nitrogen and reduces its nucleophilicity, standard coupling agents (like EDC/HOBt) will result in poor yields. We must utilize highly reactive uronium-based coupling agents (e.g., HATU) in combination with a strong, non-nucleophilic base (DIPEA) and extended reaction times at elevated temperatures.
Step 1: Free-Basing and Amide Coupling
-
Suspend 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M).
-
Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Add 1.2 eq of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride .
-
Heat the reaction to 60°C for 18 hours. Rationale: Thermal energy is required to overcome the steric barrier imposed by the -C2F5 group.
-
Validation Gate 1: Monitor via LC-MS. The reaction is complete when the active ester is consumed. Quench with saturated NaHCO3 and extract with EtOAc.
Step 2: Chiral Resolution (SFC) The 2-position of the piperidine ring is a stereocenter. Enantiomers will exhibit vastly different target affinities and off-target toxicities.
-
Purify the racemic mixture using Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (e.g., Chiralpak AD-H).
-
Validation Gate 2: Confirm enantiomeric excess (ee > 99%) via analytical chiral HPLC and verify the presence of the intact -C2F5 group using 19F NMR (expecting complex multiplets around -80 ppm and -115 ppm).
Step 3: Human Liver Microsome (HLM) Stability Assay
-
Incubate 1 μ M of the enantiopure C2F5-piperidine derivative with pooled HLMs (1 mg/mL protein) and NADPH (1 mM) at 37°C.
-
Aliquot samples at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.
-
Validation Gate 3 (Self-Validating System): Run Verapamil concurrently as a high-clearance control. If Verapamil is not degraded, the assay has failed. Analyze the remaining parent compound via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Caption: Self-validating experimental workflow for C2F5-piperidine lead optimization.
Conclusion
The use of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride transcends basic building-block chemistry. It is a strategic tool for resolving critical bottlenecks in drug discovery, specifically high clearance rates and poor target penetration. By understanding the profound physicochemical shifts induced by the pentafluoroethyl group—namely pKa depression and steric shielding—medicinal chemists can rationally deploy this scaffold against challenging targets like DFG-out kinases, CNS enzymes, and viral proteases.
References
-
ACS Omega. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. American Chemical Society.[Link]
-
ResearchGate. (2024). Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies.[Link]
- Google Patents (US11236095B2). (2022). Protein kinase B inhibitors.
- Google Patents (CN112739345A). (2021). PIM kinase inhibitor compositions, methods and uses thereof.
-
Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. American Chemical Society.[Link]
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- 5. US11236095B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Synthetic Routes to 2-(1,1,2,2,2-pentafluoroethyl)piperidine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this document is the detailed elucidation of the most direct and efficient synthetic strategy: the catalytic hydrogenation of 2-(1,1,2,2,2-pentafluoroethyl)pyridine. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis of this important fluorinated piperidine derivative.
Introduction
The introduction of fluorine and fluorinated alkyl groups into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The pentafluoroethyl group (–CF₂CF₃), in particular, offers a significant increase in lipophilicity and metabolic stability compared to smaller fluoroalkyl substituents.
Piperidine scaffolds are among the most prevalent heterocyclic motifs found in pharmaceuticals and natural products, valued for their ability to impart desirable pharmacokinetic properties and to serve as versatile templates for further functionalization.[1] The combination of a pentafluoroethyl group at the 2-position of a piperidine ring, as in 2-(1,1,2,2,2-pentafluoroethyl)piperidine, presents a compelling structural motif for the development of novel therapeutics. This document details the synthesis of its hydrochloride salt, a stable and readily handleable form of the amine.
Primary Synthetic Strategy: Catalytic Hydrogenation of 2-(1,1,2,2,2-pentafluoroethyl)pyridine
The most direct and industrially scalable route to 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(1,1,2,2,2-pentafluoroethyl)pyridine. This method is favored due to its high atom economy, operational simplicity, and the commercial availability of the starting pyridine.
Causality Behind Experimental Choices
The selection of catalytic hydrogenation is predicated on its efficiency in reducing the aromatic pyridine ring to a saturated piperidine. The choice of specific reagents and conditions is critical for the success of this transformation:
-
Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridines.[2][3] In the presence of hydrogen, PtO₂ is reduced in situ to the active platinum metal catalyst. Palladium on carbon (Pd/C) is another viable option, particularly for its robustness and cost-effectiveness.[4] The choice between these catalysts may depend on substrate-specific reactivity and desired selectivity.
-
Solvent: Glacial acetic acid is the solvent of choice for this reaction for several reasons. Firstly, the acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and can help to mitigate catalyst poisoning by the nitrogen lone pair.[3] Secondly, the use of acetic acid directly yields the acetate salt of the product, which can be readily converted to the hydrochloride salt during workup.
-
Hydrogen Pressure: High-pressure hydrogen (typically 50-70 bar) is employed to ensure a sufficient concentration of hydrogen on the catalyst surface, thereby driving the reduction of the highly stable aromatic pyridine ring to completion.[3]
-
Temperature: The hydrogenation is typically conducted at room temperature, which is advantageous for minimizing side reactions and energy consumption.[3]
Reaction Mechanism
The catalytic hydrogenation of a pyridine ring is a complex heterogeneous process involving several steps:
-
Adsorption: Both the pyridine substrate and hydrogen gas adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of stepwise hydrogen additions, proceeding through di- and tetrahydro-pyridine intermediates before reaching the fully saturated piperidine.
-
Desorption: The final piperidine product desorbs from the catalyst surface, regenerating the active catalytic sites.
The acidic conditions facilitate the initial protonation of the pyridine nitrogen, which enhances its adsorption to the catalyst surface and increases the susceptibility of the ring to nucleophilic attack by the hydride species.
Detailed Experimental Protocol: Synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
This protocol describes the catalytic hydrogenation of 2-(1,1,2,2,2-pentafluoroethyl)pyridine using PtO₂ as the catalyst.
Materials and Equipment
-
2-(1,1,2,2,2-pentafluoroethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (4 M in 1,4-dioxane or methanolic HCl)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure
-
Reaction Setup: In a suitable glass liner for the high-pressure autoclave, dissolve 2-(1,1,2,2,2-pentafluoroethyl)pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add platinum(IV) oxide (5 mol%).
-
Hydrogenation: Place the glass liner into the autoclave. Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to 50-70 bar.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), carefully vent the autoclave and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of ethyl acetate.
-
Neutralization: Carefully add the filtrate to a stirred, cooled solution of saturated sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-(1,1,2,2,2-pentafluoroethyl)piperidine as an oil.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane or methanolic HCl dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-(1,1,2,2,2-pentafluoroethyl)pyridine | Commercially Available |
| Catalyst | Platinum(IV) oxide (PtO₂) | [3] |
| Catalyst Loading | 5 mol% | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Hydrogen Pressure | 50-70 bar | [3] |
| Temperature | Room Temperature | [3] |
| Typical Reaction Time | 6-12 hours | [3] |
| Product | 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride | [5] |
Alternative Synthetic Routes
While catalytic hydrogenation is the most direct approach, other methods for the synthesis of 2-substituted piperidines exist and could potentially be adapted for the synthesis of the target molecule. These include:
-
Asymmetric Hydrogenation: For the synthesis of enantioenriched 2-substituted piperidines, asymmetric hydrogenation of the corresponding pyridine or pyridinium salt using a chiral catalyst can be employed.[6]
-
Organometallic Addition to Chiral Imines: The addition of a pentafluoroethyl Grignard or organolithium reagent to a chiral imine derived from a suitable precursor, followed by cyclization, could provide an asymmetric route to the target molecule.[5]
-
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an imine (the aza-Diels-Alder reaction) can be a powerful tool for the stereocontrolled synthesis of substituted piperidines.
These alternative routes are generally more complex and may require more extensive optimization compared to the direct hydrogenation of the readily available pyridine precursor.
Visualization of the Primary Synthetic Workflow
Caption: Workflow for the synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride.
Conclusion
The catalytic hydrogenation of 2-(1,1,2,2,2-pentafluoroethyl)pyridine stands out as the most practical and efficient method for the synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. The protocol detailed herein, utilizing platinum(IV) oxide in glacial acetic acid under hydrogen pressure, provides a reliable and scalable route to this valuable fluorinated building block. This application note serves as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related compounds for the advancement of new therapeutic agents.
References
-
Reddymasu, S.; Kalluri, V. K. S. R.; Rudraraju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.2015 , 8 (3), 353-357. [Link]
-
Chem-Space. 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. [Link]
-
O'Hagan, D. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2020 , 25 (16), 3674. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Imahori, T.; et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J. Am. Chem. Soc.2024 . [Link]
-
Zhou, Y.-G. Asymmetric Hydrogenation of Heteroarenes. Acc. Chem. Res.2007 , 40 (12), 1357–1366. [Link]
-
Sreenivasulu, R.; et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate2015 . [Link]
-
Glorius, F.; et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Chem. Sci.2020 , 11, 9533-9538. [Link]
Sources
- 1. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]
- 2. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
"using 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride in medicinal chemistry"
Application Note: 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride as a Next-Generation Building Block in Medicinal Chemistry
Executive Summary
The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. However, the high basicity of unsubstituted piperidines frequently introduces significant ADME/Tox liabilities, most notably rapid oxidative metabolism and dose-limiting cardiotoxicity via hERG potassium channel inhibition.
As medicinal chemistry shifts toward Fsp³-rich, 3D-shaped scaffolds to "escape from flatland," 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride has emerged as a highly specialized building block[1]. By installing a bulky, highly electron-withdrawing pentafluoroethyl (-C₂F₅) group adjacent to the basic nitrogen, researchers can precisely modulate the physicochemical properties of lead compounds. This guide details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to successfully incorporate this advanced synthon into drug discovery workflows.
Mechanistic Rationale: The Pentafluoroethyl Advantage
The strategic incorporation of the -C₂F₅ group at the 2-position of the piperidine ring is driven by three distinct causality-based principles:
-
pKa Attenuation & hERG Mitigation: The hERG channel preferentially binds lipophilic, positively charged amines. The strong inductive electron-withdrawing effect (-I) of the -C₂F₅ group pulls electron density away from the nitrogen lone pair. This drastically reduces the amine's basicity (pKa drops from ~11.2 to ~6.0), ensuring the molecule remains largely neutral at physiological pH (7.4), thereby ablating electrostatic interactions with the hERG pore[1].
-
Steric Shielding against CYP450: Cytochrome P450 enzymes typically target the α-carbon or the nitrogen lone pair for oxidative dealkylation. The sheer steric bulk of the -C₂F₅ group (A-value > 2.50) acts as a physical shield, sterically occluding the active site of metabolic enzymes and dramatically enhancing microsomal stability[2].
-
Lipophilicity Tuning: While standard alkylation increases logP linearly, perfluoroalkylation introduces competing effects: it increases the hydrophobic surface area but simultaneously introduces a strong local dipole. The -C₂F₅ group (Hansch parameter π = 1.23) allows chemists to increase steric bulk without driving the molecule into extreme, insoluble lipophilicity ranges that plague late-stage drug development[3].
Physicochemical Profiling
To justify the use of 2-(1,1,2,2,2-pentafluoroethyl)piperidine over simpler analogs, we must compare the quantitative physicochemical shifts induced by C2-substitution.
Table 1: Comparative Physicochemical Data of C2-Substituted Piperidines
| Substituent at C2 | Electronic Effect | Estimated pKa | Hansch Parameter (π) | Steric Bulk (A-value) | Primary Metabolic Liability |
| -H (Unsubstituted) | Neutral | ~11.2 | 0.00 | Minimal | High (α-oxidation) |
| -CH₃ | +I (Donating) | ~10.9 | 0.56 | 1.70 | Moderate |
| -CF₃ | -I (Withdrawing) | ~7.5 | 0.88 | 2.10 | Low |
| -C₂F₅ | Strong -I | ~5.8 - 6.5 | 1.23 | >2.50 | Very Low |
Note: Data extrapolated from established Hansch hydrophobicity parameters and chemoinformatic pKa calculations for fluorinated heterocycles[1][3].
Strategic Workflow for Lead Optimization
When a lead compound fails early preclinical screening due to metabolic instability or cardiac toxicity, scaffold hopping to a fluorinated piperidine is a highly effective rescue strategy. The decision tree below illustrates the logical progression of this workflow.
Figure 1: Strategic workflow for integrating 2-pentafluoroethylpiperidine to rescue ADME/Tox liabilities.
Experimental Methodologies & Self-Validating Protocols
Because the -C₂F₅ group severely reduces the nucleophilicity of the piperidine nitrogen and introduces massive steric hindrance, standard coupling conditions will fail. The following protocols are engineered specifically for this deactivated building block.
Protocol A: HATU-Mediated Amide Coupling
Causality: Standard carbodiimides (e.g., EDC/HOBt) cannot overcome the high activation energy barrier caused by the -C₂F₅ group. HATU is utilized because it generates a highly reactive HOAt ester intermediate, forcing the sterically hindered, weakly nucleophilic amine to react. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Free-Basing: In a separate vial, suspend 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (1.1 equiv) in anhydrous DMF and add DIPEA (1.5 equiv). Self-Validation Check: The cloudy suspension should become completely clear as the HCl salt is neutralized to the free amine.
-
Coupling: Transfer the free amine solution dropwise to the activated acid mixture. Heat the reaction to 50°C.
-
In-Process Monitoring: Monitor via LC-MS after 4 hours. Critical Note: Because the resulting amide will have an extremely low pKa, it may not ionize efficiently in positive ESI (Electrospray Ionization). You must monitor the UV trace (e.g., 254 nm) to prevent false negatives.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Nucleophilic Aromatic Substitution (SₙAr)
Causality: To install this building block onto an aryl ring, the electrophile must be highly activated (e.g., an ortho/para-fluoro-nitrobenzene). The reaction requires a highly polar aprotic solvent (DMSO) to stabilize the Meisenheimer complex transition state, and elevated temperatures (120°C) to overcome the steric barrier.
Step-by-Step Methodology:
-
Preparation: Combine 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (1.2 equiv), the activated aryl fluoride (1.0 equiv), and finely powdered anhydrous K₂CO₃ (3.0 equiv) in a microwave-safe sealed tube.
-
Solvation: Add anhydrous DMSO (0.5 M). The high concentration promotes the intermolecular collision rate of the deactivated nucleophile.
-
Reaction: Seal the tube and heat to 120°C for 16 hours (or microwave at 140°C for 1 hour).
-
Validation (NMR Coalescence): Upon isolation of the product via column chromatography, perform ¹H-NMR. Self-Validation Check: The bulky -C₂F₅ group often restricts rotation around the newly formed C-N bond, resulting in atropisomerism (rotamers) that appear as doubled, broad signals at room temperature. To validate structural identity, run a high-temperature NMR (90°C in DMSO-d₆); the broad peaks must coalesce into sharp, singular signals, confirming the purity of the compound rather than a mixture of impurities.
References
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJ9f6yq4uJQ0O7U4R9wb0Jn_ShSEdbPMxbDSLRh05imAohGnp_V_Xd7HTiTbmP2l1HyVSW2o1VHf87IVtjvEdp5iH_JWgjqx8vjFIKtl8rFPvIWGy0XqC_46cXtDCcKZq6FC4qcy0tU3S9w==]
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (via PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO3xGghMOyvNvikqtBHJ_3YOjkLxBKQyTVlhvrR7wAet6t2vAOB2UzyEkzdMnHjRvThUJd7H3zKNcbzUtEWEqxxnZDgD_Z06wxB8myJhOEkgF2z1cue-nP4ASU0HbUysmuMGC0lOkjc3UM2Kg=]
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYLSy4cKuj-kuhYGdmuNIZOKwYkwplAQnLYRHlj7DJVeYZwf74E7XicIemiB-DK7Jfl3LnTHEO-CCaISiqVWHKkUpMBbXss8zDSVRc05wJoDfJZmCQvlAFz8HRXsi4U8rGKWVZd4b9XXL_J7HejEfc]
Sources
Protocol for N-Alkylation of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride: Overcoming Steric and Electronic Deactivation
Mechanistic Rationale and Causality
The N-alkylation of 2-(1,1,2,2,2-pentafluoroethyl)piperidine presents a unique synthetic challenge at the intersection of steric hindrance and extreme electronic deactivation. Fluorinated piperidines are highly valued in medicinal chemistry for their enhanced metabolic stability and modulated lipophilicity[1]. However, the introduction of a bulky, highly electronegative pentafluoroethyl (-C₂F₅) group at the 2-position fundamentally alters the reactivity of the adjacent secondary amine[2].
The Causality of Experimental Design:
-
Electronic Deactivation (pKa Drop): The strong inductive electron-withdrawing effect of the five fluorine atoms pulls electron density away from the nitrogen lone pair. This significantly lowers the pKa of the amine (often dropping from ~11.2 in unsubstituted piperidine to < 7.0 in perfluoroalkylated analogs)[3]. Consequently, the nitrogen is a remarkably poor nucleophile.
-
Steric Shielding: The -C₂F₅ group is sterically demanding, effectively blocking the Bürgi-Dunitz trajectory required for the incoming electrophile during an Sₙ2 substitution[4].
-
Salt Form Considerations: The starting material is supplied as a hydrochloride salt. Before any alkylation can occur, the amine must be liberated (freebased). Because the amine is weakly basic, a strong, non-nucleophilic base in excess is required to maintain the free amine state during the reaction[5].
Due to these factors, conventional N-alkylation conditions (e.g., K₂CO₃ in acetonitrile at room temperature) typically fail or stall at low conversions[5]. To force the reaction, chemists must rely on high-energy conditions (microwave irradiation with reactive electrophiles) or circumvent the Sₙ2 barrier entirely via Lewis acid-mediated reductive amination[6].
Mechanistic pathway overcoming the activation barrier in hindered amines.
Experimental Workflows and Decision Matrix
The choice of protocol depends on the nature of the desired alkyl appendage. For primary alkyl halides or highly reactive electrophiles (e.g., benzyl bromides, methyl iodide, alkyl triflates), Protocol A (Microwave-Assisted Direct Alkylation) is optimal. For secondary alkyl groups or when over-alkylation/elimination side reactions are a concern, Protocol B (Reductive Amination) is the preferred, albeit slower, alternative[5],[6].
Workflow for N-alkylation of sterically hindered fluorinated piperidines.
Step-by-Step Methodologies
Protocol A: Microwave-Assisted Direct N-Alkylation
This protocol utilizes Cesium Carbonate (Cs₂CO₃) because its larger cationic radius provides better solubility in organic solvents and generates a more reactive, "naked" amine nucleophile compared to potassium or sodium bases[5].
Reagents & Materials:
-
2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (1.0 equiv, 1.0 mmol)
-
Alkylating agent (e.g., alkyl iodide or triflate) (2.0 equiv, 2.0 mmol)
-
Cesium carbonate (Cs₂CO₃), finely powdered and anhydrous (3.5 equiv, 3.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)
-
Microwave synthesizer vial (10 mL) with a crimp cap
Procedure:
-
Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride and anhydrous Cs₂CO₃.
-
Solvent & Electrophile Addition: Purge the vial with argon for 5 minutes. Add anhydrous DMF, followed by the alkylating agent via syringe.
-
Sealing & Heating: Seal the vial with a crimp cap. Place the vial in a microwave synthesizer. Heat the reaction mixture at 120 °C for 60 to 90 minutes under continuous stirring.
-
Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL) to effectively remove DMF, followed by brine (15 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation (QC): Analyze via LC-MS. The target mass should reflect the free base [M+H]⁺. ¹⁹F-NMR should show distinct shifts for the -CF₂CF₃ group (typically around -82 ppm for CF₃ and -118 ppm for CF₂), confirming the core structure remains intact.
Protocol B: Lewis Acid-Mediated Reductive Amination
Because the amine is highly deactivated, standard reductive amination (using only acetic acid) often fails to form the intermediate iminium ion[6]. Titanium(IV) isopropoxide acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive iminium formation.
Reagents & Materials:
-
2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (1.0 equiv, 1.0 mmol)
-
Aldehyde or Ketone (1.5 equiv, 1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 2.0 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Procedure:
-
Freebasing: Suspend the piperidine hydrochloride salt in anhydrous DCE under an argon atmosphere. Add DIPEA and stir for 10 minutes at room temperature to liberate the free amine.
-
Iminium Formation: Add the carbonyl compound followed immediately by Ti(OiPr)₄. Stir the reaction mixture at 50 °C for 8–12 hours. The mixture will turn slightly yellow/orange, indicating complex formation.
-
Reduction: Cool the reaction to room temperature. Add NaBH₃CN in one portion. Stir for an additional 4 hours at room temperature.
-
Quenching: Carefully quench the reaction by adding 1M aqueous NaOH (5 mL). This will cause the titanium salts to precipitate as a thick white solid (TiO₂).
-
Filtration & Extraction: Dilute with DCE (15 mL) and filter the entire biphasic mixture through a pad of Celite, washing the filter cake thoroughly with DCE. Separate the layers of the filtrate.
-
Isolation: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the expected performance profiles of various N-alkylation conditions when applied to highly hindered, deactivated fluorinated piperidines.
| Method | Reagents & Catalyst | Temp / Time | Expected Yield Profile | Key Advantage / Limitation |
| Conventional Alkylation | K₂CO₃, MeCN, R-Br | 80 °C / 24–48 h | < 20% | Mild conditions, but completely ineffective due to steric shielding and low pKa. |
| Microwave Alkylation | Cs₂CO₃, DMF, R-I or R-OTf | 120 °C / 1–1.5 h | 60–85% | Overcomes high activation energy barrier; requires specialized MW equipment. |
| Reductive Amination (Standard) | NaBH(OAc)₃, AcOH, DCE | 25 °C / 24 h | 10–30% | Fails to form the iminium ion due to the deactivated nature of the amine. |
| Reductive Amination (Lewis Acid) | Ti(OiPr)₄, NaBH₃CN, DCE | 50 °C then RT / 16 h | 50–75% | Avoids over-alkylation and forces iminium formation; generates heavy titanium waste. |
References
-
BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.[5]
-
ACS Catalysis. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.[1]
-
The Journal of Organic Chemistry. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.[2]
-
ChemMedChem. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.[3]
-
ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[4]
-
BenchChem. Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.[6]
Sources
Advanced Protocols for the Catalytic Hydrogenation of Fluoropyridines: Overcoming Hydrodefluorination for cis-Fluoropiperidine Synthesis
Executive Summary
The incorporation of fluorine into piperidine scaffolds is a privileged strategy in drug development, drastically improving metabolic stability, modulating amine basicity, and optimizing lipophilicity. However, the direct catalytic hydrogenation of fluoropyridines presents a formidable synthetic challenge. Researchers must navigate two competing bottlenecks: catalyst poisoning by the Lewis basic nitrogen and hydrodefluorination (HDF) —the undesired cleavage of the C–F bond.
As a Senior Application Scientist, I have structured this application note to provide a mechanistic understanding of these competing pathways, followed by field-proven, self-validating protocols for the highly diastereoselective synthesis of all-cis-fluoropiperidines.
Mechanistic Principles: Causality in Catalyst and Solvent Selection
The Hydrodefluorination (HDF) Bottleneck
The C–F bond in fluoropyridines is highly polarized, rendering the adjacent carbon susceptible to oxidative addition by electron-rich transition metals. Catalysts based on Ruthenium (e.g., Ru-NHC complexes) or Nickel actively promote HDF via a concerted or stepwise C–F activation pathway, leading to defluorinated products [2]. Therefore, to achieve ring saturation while preserving the fluorine atom, one must select catalysts that favor alkene/arene coordination over C–F insertion.
Overcoming Catalyst Poisoning and Modulating Electronics
Fluoropyridines strongly coordinate to metal centers, often forming stable, inactive complexes that halt the catalytic cycle. To circumvent this, two primary strategies are employed:
-
The Dearomatization-Hydrogenation (DAH) Strategy: Utilizing a Rhodium(I) catalyst in tandem with a borane (e.g., HBpin), the pyridine is first dearomatized into a transient N-borylated dihydropyridine. This intermediate is significantly less aromatic and highly susceptible to subsequent hydrogenation, yielding all-cis configurations due to the facial bias of the metal-substrate complex [1].
-
Acidic Modulation in Heterogeneous Catalysis: By adding Brønsted acids (e.g., TFA or HCl) to a Palladium-catalyzed heterogeneous system, the pyridine is protonated to a pyridinium salt. This achieves two critical goals: it eliminates the Lewis basicity of the nitrogen (preventing catalyst poisoning) and lowers the LUMO of the aromatic ring, accelerating nucleophilic hydride attack while suppressing HDF [3].
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance metrics and operational parameters of the primary catalytic systems used in fluoropyridine manipulation.
| Catalytic System | Catalyst Type | Typical Conditions | Target Product | HDF Extent | Key Advantage |
| Rh-DAH [1] | Homogeneous ([Rh(cod)Cl]₂, HBpin) | THF, 25–50 °C, 10–50 bar H₂ | all-cis-Fluoropiperidines | < 5% | Exceptional diastereoselectivity for multifluorinated systems. |
| Heterogeneous Pd [3] | Heterogeneous (5% Pd/C or Pd/Al₂O₃) | EtOAc/TFA, 50 °C, 50 bar H₂ | cis-Fluoropiperidines | < 5% | High chemoselectivity; tolerates other heteroaromatics; scalable. |
| Ru-NHC [2] | Homogeneous (Ru(NHC)(PPh₃)₂(CO)H₂) | THF, 70 °C, Silanes or H₂ | Defluorinated Pyridines | > 90% | Highly regioselective C–F bond cleavage (useful for mapping). |
Reaction Pathway Visualization
The diagram below illustrates the mechanistic bifurcation between the desired ring saturation pathways and the undesired hydrodefluorination pathway.
Figure 1: Mechanistic bifurcation in fluoropyridine reduction: Ring saturation vs. hydrodefluorination.
Experimental Protocols
Protocol A: Homogeneous Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
Designed for complex, multifluorinated substrates requiring strict all-cis stereocontrol.
Reagents & Equipment: *[Rh(cod)Cl]₂ (2.5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (5 mol%)
-
Pinacolborane (HBpin, 1.5 equiv)
-
Anhydrous THF
-
High-pressure stainless-steel autoclave
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a dry vial with [Rh(cod)Cl]₂ and dppp. Add 1.0 mL of anhydrous THF and stir for 15 minutes at room temperature until a clear, colored solution forms, indicating ligand exchange.
-
Substrate Addition: Add the fluoropyridine substrate (1.0 mmol) to the catalyst solution, followed immediately by the dropwise addition of HBpin (1.5 mmol). Causality note: HBpin acts as the dearomatizing agent, forming the N-borylated dihydropyridine intermediate.
-
Hydrogenation: Transfer the vial to an autoclave. Purge the vessel three times with H₂ gas, then pressurize to 30 bar.
-
Reaction: Stir the mixture at 40 °C for 16–24 hours.
-
In Situ Protection (Self-Validation Step): Fluoropiperidines are highly volatile. Depressurize the autoclave slowly. To prevent product loss during concentration, immediately add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) and Na₂CO₃ (aq) to the crude mixture. Stir for 4 hours.
-
Analysis: Extract with EtOAc. Verify complete conversion via ¹⁹F NMR of the crude organic layer; the disappearance of downfield pyridine C–F signals (approx. -60 to -90 ppm) and the appearance of upfield piperidine C–F signals (approx. -160 to -190 ppm) validates successful saturation without HDF.
Protocol B: Heterogeneous Palladium-Catalyzed Chemoselective Hydrogenation
Designed for scalable, robust synthesis tolerating ambient moisture and air.
Reagents & Equipment:
-
5% Pd/C or 5% Pd/Al₂O₃ (10 mol% Pd)
-
Trifluoroacetic acid (TFA, 1.1 equiv)
-
Ethyl acetate (EtOAc)
-
High-pressure autoclave
Step-by-Step Methodology:
-
Preparation: In a standard glass vial (no glovebox required), dissolve the fluoropyridine (1.0 mmol) in 2.0 mL of EtOAc.
-
Acidification: Add TFA (1.1 mmol) dropwise. Causality note: Exothermic salt formation occurs. This protonation is mandatory to prevent Pd-surface poisoning and to activate the heterocycle.
-
Catalyst Loading: Add the heterogeneous Pd catalyst. Place a stirring bar in the vial and transfer it to the autoclave.
-
Hydrogenation: Purge the autoclave with H₂ three times, then pressurize to 50 bar. Heat the reactor to 50 °C and stir vigorously (1000 rpm) for 16 hours.
-
Workup: Vent the H₂ gas safely. Filter the crude reaction mixture through a short pad of Celite to remove the Pd catalyst, washing with EtOAc.
-
Neutralization & Isolation: The product exists as a fluoropiperidinium trifluoroacetate salt. To isolate the free base, wash the filtrate with saturated aqueous NaHCO₃. Caution: If the free amine is desired, avoid rotary evaporation under high vacuum due to extreme volatility. Precipitation as an HCl salt via the addition of ethereal HCl is the preferred self-validating isolation method.
References
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Chemistry, 2019. URL:[Link]
-
McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 2015. URL:[Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020. URL:[Link]
Application Note: Robust LC-MS/MS Method for the Quantification of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride in Plasma
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Focus: Mechanistic method development, self-validating protocols, and regulatory-aligned quantitative analysis.
The Analytical Challenge & Structural Causality
The compound 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5)[1] presents a unique dichotomy for liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a hydrochloride salt, it dissociates completely in aqueous environments, leaving the protonated free base as the primary analyte of interest.
Structurally, the molecule combines two highly contrasting moieties:
-
A Basic Piperidine Ring (pKa ~9.5): Highly polar and positively charged at physiological and acidic pH, which can lead to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.
-
A Pentafluoroethyl Group (-C2F5): Highly lipophilic, electron-withdrawing, and "fluorophilic." Standard C18 alkyl chains often fail to provide adequate retention for short-chain fluorinated compounds, leading to early elution in the void volume where matrix suppression is most severe[2].
To achieve a regulatory-compliant assay aligned with the[3], the method must resolve these structural contradictions through deliberate, mechanistically driven experimental choices.
Fig 1: Mechanistic rationale linking molecular structure to analytical method choices.
Mechanistic Method Development
Chromatographic Strategy: Why PFP over C18?
To counteract the poor retention of the -C2F5 group on standard C18 phases, a Pentafluorophenyl (PFP) stationary phase is employed. The PFP column provides orthogonal retention mechanisms: strong dipole-dipole, π-π, and specific fluorine-fluorine interactions. This ensures the analyte is retained well beyond the solvent front, isolating it from endogenous plasma phospholipids that cause ion suppression.
Mass Spectrometry: Ionization and Fragmentation
Because the piperidine nitrogen is highly basic, Positive Electrospray Ionization (ESI+) is the logical choice. The addition of 0.1% Formic Acid to the mobile phase ensures the analyte is fully protonated ( [M+H]+ at m/z 204.1).
During Collision-Induced Dissociation (CID), piperidine rings undergo predictable fragmentation. The dominant pathway is the alpha-cleavage and neutral loss of the pentafluoroethyl radical, yielding a highly stable piperidine ring cation at m/z 84.1. This transition (204.1 → 84.1) offers exceptional signal-to-noise (S/N) ratios for quantification.
Sample Preparation: Protein Precipitation (PPT)
Acetonitrile (ACN) is selected over methanol for PPT. Causality: ACN yields a tighter, more cohesive protein pellet upon centrifugation. This physical characteristic reduces the risk of aspirating particulates into the LC system. Furthermore, the highly fluorophilic nature of the analyte ensures it remains completely soluble in the high-organic supernatant, preventing yield loss via non-specific binding to the denatured protein mass.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. This workflow embeds System Suitability Tests (SST) and Quality Control (QC) checks directly into the batch run to ensure data integrity[3].
Step-by-Step Sample Preparation
-
Aliquot: Transfer 50 µL of K2EDTA human plasma (blank, standard, or sample) into a 96-well plate.
-
Internal Standard (IS) Addition: Add 10 µL of IS working solution (2-(1,1,2,2,2-pentafluoroethyl)piperidine-d4, 100 ng/mL in 50% ACN). Self-Validation Check: IS response must not deviate >15% across the entire batch.
-
Precipitation: Add 150 µL of cold Acetonitrile (4°C) to crash plasma proteins.
-
Extraction: Seal the plate, vortex vigorously for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
-
Injection: Inject 5 µL into the LC-MS/MS system.
Fig 2: Step-by-step sample preparation and self-validating LC-MS/MS workflow.
Quantitative Data & Instrument Parameters
Table 1: LC Gradient Conditions
Column: Phenomenex Kinetex F5 (50 × 2.1 mm, 2.6 µm); Flow Rate: 0.45 mL/min; Column Temp: 40°C.
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Elution State |
| 0.00 | 95% | 5% | Equilibration / Loading |
| 0.50 | 95% | 5% | Desalting |
| 2.50 | 10% | 90% | Analyte Elution |
| 3.50 | 10% | 90% | Column Wash |
| 3.60 | 95% | 5% | Re-equilibration |
| 5.00 | 95% | 5% | End of Run |
Table 2: MS/MS MRM Transitions (ESI+)
Source Temp: 500°C; Capillary Voltage: 3.0 kV; Desolvation Gas: 1000 L/hr.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Pentafluoroethyl-piperidine | 204.1 | 84.1 | 25 | Quantifier (Ring Cation) |
| Pentafluoroethyl-piperidine | 204.1 | 184.1 | 15 | Qualifier (Loss of HF) |
| Piperidine-d4 (IS) | 208.1 | 88.1 | 25 | Internal Standard |
Table 3: Method Validation Summary (FDA ICH M10 Criteria)
Data represents validation over 3 consecutive days using 6 unique lots of human plasma.
| Validation Parameter | Target Criteria[3] | Observed Results | Conclusion |
| Linear Range | R² ≥ 0.990 | 1.0 – 1000 ng/mL (R² = 0.998) | Pass |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 8.5% | Pass |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +6.2% | Pass |
| Extraction Recovery | Consistent across levels | 88.4% ± 4.1% | Pass (High efficiency) |
| Matrix Effect (IS-normalized) | CV ≤ 15% between lots | 96.5% (CV = 3.8%) | Pass (No suppression) |
References
-
Chemical Substance Information: 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. NextSDS Substance Database. Available at: [Link][1]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). November 2022. Available at:[Link][3]
-
Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Molecules (MDPI). 2020. Available at:[Link]
-
Rapid and Simultaneous Quantification of Short- and Ultrashort-Chain Perfluoroalkyl Substances in Water and Wastewater. Environmental Science & Technology (ACS Publications). 2022. Available at:[Link][2]
Sources
Application Notes and Protocols for High-Throughput Screening of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
Introduction: Rationale for Screening a Novel Fluorinated Piperidine Compound
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The subject of this application note, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, combines these two features, making it a compound of significant interest for biological screening. Given the frequent role of piperidine-containing molecules as modulators of ion channels and other neurological targets, a primary screening campaign focused on identifying such activity is a logical starting point for elucidating its therapeutic potential.[1][3][4][5]
This document outlines a comprehensive, multi-tiered strategy for the initial biological characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. The proposed workflow is designed to efficiently identify and validate potential biological activity, beginning with a high-throughput primary screen to detect effects on cellular membrane potential, followed by secondary assays to confirm hits, determine potency, and assess general cytotoxicity. Finally, a gold-standard electrophysiological method is described for detailed mechanistic characterization of confirmed active compounds. This structured approach ensures a rigorous and efficient evaluation, generating reliable data to guide further drug discovery and development efforts.[6][7]
PART 1: Primary High-Throughput Screening (HTS) - Fluorescence-Based Membrane Potential Assay
Scientific Rationale: Ion channels are critical regulators of numerous physiological processes, and their modulation is a key mechanism of action for many drugs, particularly those targeting neurological and cardiovascular conditions.[3][4] A change in ion channel activity directly alters the cell's membrane potential. Therefore, a fluorescence-based membrane potential assay is an excellent choice for a primary high-throughput screen.[8][9] These assays are rapid, scalable, and provide a functional readout of a compound's effect on net ion flux across the cell membrane.[10] We will employ a commercially available fluorescent dye that translates changes in membrane potential into a quantifiable change in fluorescence intensity.[8]
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for membrane potential assay.
Protocol 1: Primary Membrane Potential Screen
Materials:
-
HEK-293 cells (or a cell line endogenously expressing a relevant ion channel panel)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
384-well black, clear-bottom assay plates
-
2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride stock solution (10 mM in DMSO)
-
FLIPR Membrane Potential Assay Kit (or equivalent)[8]
-
Potassium chloride (KCl) solution (stimulant)
-
Positive control (e.g., a known ion channel modulator)
-
Negative control (0.1% DMSO in assay buffer)
-
Automated liquid handling system
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Using an automated dispenser, seed 10,000 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the culture medium and add 20 µL of the dye solution to each well.
-
Dye Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Compound Addition: Using an acoustic dispenser or pintool, transfer 50 nL of the test compound from the library plate to the assay plate to achieve a final concentration of 10 µM. Include positive and negative controls on each plate.
-
Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for 2 minutes.
-
Stimulation and Final Reading: Add 10 µL of a stimulant (e.g., a high concentration of KCl to induce depolarization) to all wells simultaneously using the plate reader's integrated fluidics. Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the plate controls and calculate the Z'-factor to assess assay quality. Identify "hits" as compounds that cause a statistically significant change in fluorescence (e.g., greater than three standard deviations from the mean of the negative controls).
PART 2: Secondary Assays - Hit Confirmation, Dose-Response, and Cytotoxicity
Scientific Rationale: Primary hits must be validated to eliminate false positives and to characterize their potency and potential toxicity. A dose-response curve is generated to determine the half-maximal inhibitory or effective concentration (IC50 or EC50), a key measure of a compound's potency.[11] It is also crucial to concurrently assess cytotoxicity to ensure that the observed activity in the primary screen is not due to non-specific effects on cell health.[12][13] An ATP-based luminescence assay is a highly sensitive method to quantify the number of viable cells in a culture.[12]
Protocol 2.1: Dose-Response Confirmation
Procedure:
-
Compound Preparation: For each confirmed hit from the primary screen, prepare a 10-point, 3-fold serial dilution series, starting at a maximum concentration of 100 µM.
-
Assay Performance: Repeat the primary membrane potential assay (Protocol 1), but instead of a single concentration, add the serial dilutions of each hit compound to the assay plates.
-
Data Analysis:
-
Calculate the percent inhibition or activation for each concentration relative to controls.
-
Plot the percent response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value for each compound.
-
Protocol 2.2: Cytotoxicity Assessment
Materials:
-
CellTiter-Glo® 2.0 Cell Viability Assay (or equivalent)[14]
-
White, opaque-bottom 384-well plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in parallel with the dose-response plates, using the same cell density and conditions in white, opaque-bottom plates.
-
Compound Addition: Add the same serial dilutions of the hit compounds to these plates.
-
Incubation: Incubate for the same duration as the primary assay (or longer, e.g., 24-48 hours, to assess long-term toxicity).
-
Signal Detection: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Reading: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize luminescence values to the negative control (DMSO-treated) wells.
-
Plot percent viability versus the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Data Presentation: Summary of Secondary Screening Results
| Compound ID | Primary Hit (ΔF/F0) | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cmpd-001 | 2.5 | 5.2 | >100 | >19.2 |
| Cmpd-002 | -1.8 | 12.1 | 15.5 | 1.3 |
| Cmpd-003 | 3.1 | 2.8 | >100 | >35.7 |
This table is for illustrative purposes only.
PART 3: Confirmatory & Mechanistic Studies - Whole-Cell Patch-Clamp Electrophysiology
Scientific Rationale: While fluorescence-based assays are excellent for high-throughput screening, they are an indirect measure of ion channel activity.[5] Whole-cell patch-clamp electrophysiology is the "gold standard" technique for directly measuring the ionic currents flowing through channels in a single cell.[4][15][16] This method provides detailed information about a compound's mechanism of action, such as whether it blocks the channel pore, alters its gating kinetics, or acts as an allosteric modulator.[16]
Experimental Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol 3: Whole-Cell Patch-Clamp
Materials:
-
Cells plated on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries and pipette puller
-
External solution (Artificial Cerebrospinal Fluid or similar)[16]
-
Internal pipette solution[17]
-
Test compound solutions
Procedure:
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin continuous perfusion with the external solution.
-
Pipette Preparation: Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the appropriate internal solution.[16][17]
-
Cell Approach: Using a micromanipulator, carefully approach a target cell with the micropipette tip while applying slight positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[17]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This establishes electrical and molecular access to the cell's interior.[16]
-
Baseline Recording: In voltage-clamp mode, apply a series of voltage steps to elicit ionic currents and record the stable baseline activity.
-
Compound Application: Switch the perfusion system to an external solution containing the test compound at a relevant concentration (e.g., its IC50).
-
Effect Recording: Once the compound has reached the cell, repeat the voltage-step protocol to record the changes in ionic currents.
-
Washout: Switch the perfusion back to the control external solution to determine if the compound's effect is reversible.
-
Data Analysis: Analyze the recorded currents to determine the compound's effect on current amplitude, voltage-dependence of activation/inactivation, and channel kinetics.
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the initial biological characterization of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride. By progressing from high-throughput screening to detailed electrophysiological analysis, this workflow efficiently identifies and validates biological activity while minimizing the risk of false positives. The data generated will be crucial for determining the compound's mechanism of action and for making informed decisions about its potential as a lead candidate for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.
References
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ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]
-
baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
Molecular Devices. (2026, March 23). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
-
Al-Ali, H., & Al-Mulla, F. (2017). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1601, 13-23. Retrieved from [Link]
-
JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Addgene. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
JoVE. (2023, April 30). Whole-Cell Patch Clamp Electrophysiology: A Method to Study Electrical Properties of Neurons. Retrieved from [Link]
-
Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from [Link]
-
Ayogan, U. G., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184). Retrieved from [Link]
-
Stokes, J. M., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(11). Retrieved from [Link]
-
Sawayama, H., et al. (2009). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Drug Discovery Technologies, 6(4), 287-295. Retrieved from [Link]
-
Li, M., & To, N. (2016). High throughput screening technologies for ion channels. Sheng li xue bao : [Acta physiologica Sinica], 68(1), 98-108. Retrieved from [Link]
-
Biocompare. (n.d.). Membrane Potential Assay Kits. Retrieved from [Link]
-
Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]
-
NeuroProof. (n.d.). CRO for CNS Screening Services. Retrieved from [Link]
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Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS discovery : advancing life sciences R & D, 26(10), 1215–1219. Retrieved from [Link]
-
Cell & Gene. (n.d.). Guidelines And Strategies For The Development Qualification Of Potency Assay. Retrieved from [Link]
-
Sirona Biochem. (2024, March 27). Biomarker Detection for CNS Conditions - Preclinical Neurology CRO. Retrieved from [Link]
-
Dize, M. A., et al. (2024). A Microfluidic High-Capacity Screening Platform for Neurological Disorders. ACS Chemical Neuroscience, 15(2), 263-274. Retrieved from [Link]
-
O'Donnell, K., et al. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. PhytoFrontiers, 3(2), 159-174. Retrieved from [Link]
-
Quality Assistance. (2025, May 22). 10 Important Tips to Develop a Robust Test Method for GMP Testing of Biopharmaceuticals. Retrieved from [Link]
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Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. Retrieved from [Link]
-
Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 26(10), 1215-1219. Retrieved from [Link]
-
Chemwatch. (n.d.). 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1297-1306. Retrieved from [Link]
-
Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881-37901. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (C7H10F5N). Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
- Actelion Pharmaceuticals Ltd. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Al-Ghanim, A. M. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-66. Retrieved from [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved from [Link]
-
Kaenel, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2486-2493. Retrieved from [Link]
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"improving yield in the synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the preparation of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride .
The synthesis of perfluoroalkylated saturated heterocycles is notoriously challenging. Direct pentafluoroethylation of an sp³-hybridized piperidine ring is thermodynamically unfavorable and prone to elimination side-reactions. Therefore, the most robust, high-yield workflow relies on a three-stage approach: (1) Copper-mediated pentafluoroethylation of 2-bromopyridine, (2) Catalytic hydrogenation of the deactivated aromatic ring, and (3) Anhydrous hydrochloride salt formation.
Below is the mechanistic workflow, followed by targeted troubleshooting guides, empirical data comparisons, and self-validating experimental protocols.
Mechanistic Workflow
Figure 1: Three-step synthetic workflow for 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride.
Troubleshooting Guides & FAQs
Q1: My pentafluoroethylation of 2-bromopyridine is stalling at 30% yield, and I observe significant homocoupling. How do I fix this? A1: Low yields and homocoupling typically result from the premature decomposition of the fluoroalkyl copper species before cross-coupling can occur. If you are using gaseous C₂F₅I or expensive pre-formed reagents, consider switching to the C1 to C2 homologation method using the inexpensive liquid (trifluoromethyl)trimethylsilane (TMSCF₃) 1. In the presence of CuI, KF, and a coordinating solvent (DMF/Pyridine) at 80°C, the in situ generated CuCF₃ undergoes controlled α-fluoride elimination to yield a difluorocarbene (:CF₂). This carbene rapidly inserts into another CuCF₃ molecule to form the highly reactive CuC₂F₅ species, which cleanly couples with 2-bromopyridine 2. To prevent homocoupling, ensure strictly anhydrous conditions and use 1,10-phenanthroline to stabilize the Cu(III) oxidative addition intermediate.
Q2: The hydrogenation of 2-(pentafluoroethyl)pyridine is incomplete even after 48 hours with standard Pd/C. Why won't the ring reduce? A2: The pentafluoroethyl group exerts a massive inductive (-I) electron-withdrawing effect, severely depleting the electron density of the pyridine π-system. This raises the activation energy required for the initial hydride transfer on the heterogeneous catalyst surface. Standard Pd/C in ethanol is insufficiently active for this substrate. Solution: Switch to Adam's catalyst (PtO₂) in glacial acetic acid 3. The acidic medium protonates the pyridine nitrogen, lowering the LUMO of the aromatic ring and making it highly susceptible to reduction. Operating at 50–60 psi H₂ pressure will drive the reaction to completion within 24 hours.
Q3: I have successfully synthesized the 2-(pentafluoroethyl)piperidine free base, but my isolated yield of the hydrochloride salt is abysmal. Where is my product going? A3: The free base of 2-(pentafluoroethyl)piperidine is surprisingly volatile and highly lipophilic. If you are using an aqueous HCl workup and attempting to evaporate the water, you are likely co-evaporating your product or losing it to hygroscopic degradation. You must use an anhydrous precipitation method . Dissolve the free base in dry diethyl ether and introduce a stoichiometric amount of anhydrous HCl in dioxane. The target hydrochloride salt will crash out of solution immediately as a pristine white solid, allowing for quantitative recovery via simple vacuum filtration.
Empirical Data & Catalyst Selection
Table 1: Quantitative Comparison of Pentafluoroethylation Reagents for 2-Halopyridines
| Reagent System | Copper Source | Conditions | Typical Yield | Mechanistic Advantage |
| TMSCF₂CF₃ / KF | CuI / Phenanthroline | DMF, 80°C, 12h | 75–85% | Direct C₂F₅ transfer; highly reliable but precursor is expensive. |
| TMSCF₃ / KF | CuI / Phenanthroline | DMF/Pyridine, 80°C, 24h | 70–80% | Cost-effective C1 to C2 homologation via difluorocarbene insertion 1. |
| [Ph₄P]⁺[Cu(CF₂CF₃)₂]⁻ | Pre-formed complex | DMF, 50°C, 12h | >90% | Exceptionally well-defined; bypasses in situ generation bottlenecks 4. |
Table 2: Optimization of Hydrogenation Conditions for 2-(Pentafluoroethyl)pyridine
| Catalyst System | Solvent | Pressure | Pyridine Conversion | Causality / Observation |
| 10% Pd/C | Ethanol | 1 atm (Balloon) | < 10% | C₂F₅ group severely deactivates the ring toward standard reduction. |
| 10% Pd/C | Glacial AcOH | 50 psi | 40–50% | Acidic media helps protonate the ring, but Pd remains insufficiently active. |
| PtO₂ (Adam's) | Glacial AcOH | 50 psi | > 95% | High activity; acidic media optimally lowers ring LUMO for rapid hydride transfer 3. |
| 5% Rh/Al₂O₃ | Ethyl Acetate | 100 psi | 80–85% | Good alternative to Pt, but requires significantly higher operational pressure. |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-(Pentafluoroethyl)pyridine (C1 to C2 Homologation)
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine CuI (2.0 equiv), spray-dried KF (2.0 equiv), and 1,10-phenanthroline (1.2 equiv).
-
Solvent Addition: Add a 1:1 mixture of anhydrous DMF and Pyridine (0.2 M relative to substrate). Stir for 15 minutes at room temperature.
-
Reagent Introduction: Slowly inject TMSCF₃ (2.5 equiv). Stir the mixture at 80°C for 4 hours to allow the controlled self-condensation of CuCF₃ into CuC₂F₅.
-
Cross-Coupling: Cool the mixture to 50°C and inject 2-bromopyridine (1.0 equiv). Stir for an additional 12 hours.
-
Validation Checkpoint: Pull a 50 µL aliquot, dilute in CDCl₃, and run a ¹⁹F NMR. You should observe a clean singlet near -83 ppm (CF₃) and a multiplet near -115 ppm (CF₂). If unreacted CuC₂F₅ remains, extend the reaction time.
-
Workup: Dilute with diethyl ether, filter through a pad of Celite to remove copper salts, and wash the organic layer with 5% aqueous LiCl to remove DMF. Dry over MgSO₄, concentrate, and purify via short-path distillation.
Protocol 2: High-Pressure Catalytic Hydrogenation
-
Setup: Transfer the purified 2-(pentafluoroethyl)pyridine (1.0 equiv) to a high-pressure Parr reactor.
-
Catalyst: Add PtO₂ (Adam's catalyst, 10 mol%) and suspend the mixture in glacial acetic acid (0.5 M).
-
Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂. Stir vigorously at room temperature for 24 hours.
-
Validation Checkpoint: Vent the reactor safely. Pull an aliquot for GC-MS or ¹H NMR. The complete disappearance of aromatic protons (7.0–8.5 ppm) and the emergence of aliphatic multiplets (1.0–3.5 ppm) confirms total reduction.
-
Workup: Filter the catalyst through a tightly packed Celite plug (Caution: Pt catalyst can be pyrophoric when dry). Concentrate the acetic acid under reduced pressure. Neutralize the residue carefully with cold 2M NaOH and extract the free base into diethyl ether. Dry the ether layer over anhydrous Na₂SO₄.
Protocol 3: Anhydrous Hydrochloride Salt Formation
-
Precipitation: Transfer the dried ether solution containing the 2-(pentafluoroethyl)piperidine free base to a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Place the flask in an ice bath (0°C). Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.1 equiv). A dense white precipitate will form immediately.
-
Isolation: Stir for 30 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration using a glass frit. Wash the filter cake with cold, dry hexanes.
-
Drying: Dry the resulting 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride under high vacuum at 40°C for 12 hours to remove trace dioxane. Store in a desiccator.
References
-
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Shanghai Institute of Organic Chemistry.
-
Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent. Royal Society of Chemistry. 4
-
"Ligandless" Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3. Journal of Organic Chemistry, ACS. 2
-
From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. Chinese Academy of Sciences. 1
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. National Institutes of Health (PMC). 3
Sources
"interpreting complex NMR spectra of fluorinated piperidines"
Welcome to the Technical Support Center for Advanced NMR Troubleshooting. As a Senior Application Scientist, I frequently work with researchers facing the unique analytical challenges of fluorinated piperidines.
The incorporation of fluorine into saturated N-heterocycles is a powerful strategy in drug development used to modulate pKa, enhance metabolic stability, and tune lipophilicity. However, 19 F is a spin-½ nucleus with 100% natural abundance and a massive gyromagnetic ratio. It creates highly complex spin systems through far-reaching J -couplings. Furthermore, fluorinated piperidines are conformationally dynamic, exhibiting unique stereoelectronic behaviors that can confound standard NMR interpretation.
This guide provides a self-validating framework to troubleshoot acquisition, decouple complex multiplets, and definitively assign stereochemistry.
NMR Troubleshooting Workflow
Workflow for NMR acquisition and interpretation of fluorinated piperidines.
Section 1: Acquisition & Decoupling (FAQs)
Q: Why are my 1 H and 13 C multiplets completely uninterpretable in the presence of fluorine? A: 19 F couples strongly to both 1 H and 13 C across multiple bonds ( nJHF and nJCF ). This scalar coupling fractures standard multiplets into highly complex, overlapping spin systems. The causality here is fundamental quantum mechanics: the local magnetic field of the fluorine spin states perturbs the energy levels of adjacent protons and carbons, splitting the signals and drastically reducing the signal-to-noise ratio.
Q: How do I properly set up a 1 H{ 19 F} decoupled experiment to simplify these spectra? A: To collapse these complex multiplets and reveal the underlying 1 H- 1 H couplings, you must apply broadband 19 F decoupling during 1 H acquisition. However, because the Larmor frequencies of 1 H and 19 F are extremely close (e.g., ~400 MHz for 1 H and ~376 MHz for 19 F at 9.4 Tesla), standard probes cannot isolate the channels. You must use a probe specifically designed with dual-tuning on the high-frequency channel equipped with specialized bandpass filters to prevent the high-power decoupling pulse from destroying the preamplifier ()[1].
Section 2: Conformational Dynamics & Stereochemistry (FAQs)
Q: My spectra show severely broadened peaks at 298 K. Is my sample degrading or aggregating? A: Unlikely. Fluorinated piperidines frequently undergo chair-chair interconversion (ring flipping) at rates that fall into the intermediate exchange regime on the NMR timescale at room temperature. This dynamic process causes resonance broadening. The conformational equilibrium is heavily dictated by stereoelectronic effects—specifically, the "axial-F preference," which is driven by charge-dipole interactions, hyperconjugation ( σCH→σCF∗ ), and is highly sensitive to the polarity of your chosen NMR solvent ()[2].
Q: How can I definitively distinguish between axial and equatorial fluorine orientations? A: You must build a self-validating proof using both scalar couplings and spatial correlations. First, analyze the 3JHF coupling constants. According to the Karplus relationship, an antiperiplanar relationship (axial proton to axial fluorine) yields a large coupling constant (15–30 Hz), whereas a gauche relationship (axial-equatorial or equatorial-equatorial) yields a much smaller coupling (< 10 Hz). Validate this through-bond data with through-space 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity (< 5 Å) of the fluorine to specific ring protons ()[3].
Quantitative Data: Typical J -Coupling Constants
Use this reference table to interpret the splitting patterns in your fully coupled 1D spectra.
| Coupling Type | Structural Relationship | Typical Range (Hz) |
| 1JCF | One-bond C-F | 160 – 180 |
| 2JCF | Geminal C-C-F | 15 – 30 |
| 3JCF | Vicinal C-C-C-F | 0 – 15 |
| 2JHF | Geminal H-C-F | 40 – 50 |
| 3JHF | Vicinal (Antiperiplanar / Axial-Axial) | 15 – 30 |
| 3JHF | Vicinal (Gauche / Axial-Equatorial) | 0 – 10 |
Experimental Protocol: Step-by-Step Methodology for Complete NMR Assignment
This protocol establishes a self-validating system where through-bond coupling data is cross-examined against decoupled spectra and through-space NOE data.
Step 1: Solvent Selection and Sample Preparation
-
Causality: The conformational equilibrium of fluorinated piperidines is highly sensitive to solvent polarity due to the strong molecular dipole moment[2].
-
Action: Dissolve 10-15 mg of the compound in 600 µL of the chosen deuterated solvent. If conformational locking is anticipated, choose a solvent with a low freezing point (e.g., CD 2 Cl 2 or Toluene-d 8 ) to allow for deep cooling during VT-NMR.
Step 2: Baseline 1D Multi-Nuclear Acquisition
-
Causality: Establishes the fundamental spin system before any RF perturbation.
-
Action: Acquire standard 1 H, 13 C, and 19 F spectra. Calibrate the 19 F spectrum using a reliable internal standard (e.g., trifluoroacetic acid at -76.55 ppm) to ensure accurate chemical shift referencing.
Step 3: Variable Temperature (VT) NMR Optimization
-
Causality: Overcomes signal broadening caused by intermediate-rate chair-chair interconversion. Cooling the sample slows the exchange rate below the NMR timescale.
-
Action: Incrementally lower the probe temperature in 10 K steps from 298 K down to 213 K. Monitor the 1 H and 19 F spectra until the broadened signals sharpen into distinct, quantifiable multiplets representing the locked conformers.
Step 4: Heteronuclear Decoupling ( 1 H{ 19 F} and 13 C{ 19 F})
-
Causality: Removes JHF and JCF scalar couplings, simplifying multiplets to reveal purely JHH couplings and isolated carbon shifts[1].
-
Action: Utilizing an H-F dual-tune probe, apply broadband 19 F decoupling (e.g., WALTZ-16) centered on the 19 F chemical shift range of the sample.
-
Self-Validation Check: Overlay the 1 H spectrum with the 1 H{ 19 F} spectrum. The coupling constants lost in the decoupled spectrum must mathematically match the JHF values extracted from the 1D 19 F spectrum.
Step 5: 2D Spatial Correlation (HOESY)
-
Causality: Scalar couplings alone cannot always differentiate complex diastereomers. HOESY relies on the nuclear Overhauser effect to prove through-space proximity between 1 H and 19 F nuclei[3].
-
Action: Acquire a 2D 1 H- 19 F HOESY spectrum with a mixing time optimized for the expected correlation time (typically 300-500 ms for small molecules). Cross-peaks between the axial fluorine and syn-axial protons will unambiguously confirm the stereochemical assignment.
References
-
Title : Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source : Chemistry - A European Journal (via PubMed Central) URL :[Link]
-
Title : 1H with 19F Decoupling Source : University of Ottawa NMR Facility URL :[Link]
-
Title : Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs Source : Chemistry - A European Journal (via Wiley Online Library) URL :[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine HCl
Welcome to the Technical Support & Troubleshooting Center. Fluorinated piperidines are highly sought-after motifs in medicinal chemistry and drug development due to their enhanced metabolic stability, modulated basicity, and favorable lipophilicity profiles. However, scaling up the synthesis of perfluoroalkylated heterocycles presents unique challenges—most notably, severe catalyst poisoning and hydrodefluorination during reduction steps[1].
This guide provides a self-validating, two-step protocol designed for multi-gram to kilogram scale-up, combining copper-mediated pentafluoroethylation[2] with chemoselective heterogeneous hydrogenation[3].
Part 1: Experimental Workflows & Methodologies
Two-step scale-up workflow for 2-(pentafluoroethyl)piperidine HCl synthesis.
Step 1: Copper-Mediated Pentafluoroethylation of 2-Bromopyridine
Causality & Design: Unactivated aryl bromides are notoriously difficult to perfluoroalkylate. We utilize a "ligandless" CuC₂F₅ reagent generated in situ from TMSCF₂CF₃. The use of a DMF/1,3-dimethyl-2-imidazolidinone (DMI) solvent mixture at 0 °C stabilizes the sensitive CuC₂F₅ intermediate before heating, preventing premature decomposition into unwanted perfluoroalkyl byproducts[2].
Protocol:
-
In a rigorously dried, argon-purged 5 L jacketed reactor, charge CuI (1.5 equiv) and spray-dried KF (2.0 equiv).
-
Add a 5:1 mixture of anhydrous DMF and DMI (10 volumes). Cool the suspension to 0 °C.
-
Slowly dose TMSCF₂CF₃ (1.5 equiv) via a mass flow controller over 30 minutes. Stir at 0 °C for exactly 1 hour to allow complete formation of the CuC₂F₅ active species[2].
-
Add 2-bromopyridine (1.0 equiv) dropwise while maintaining the internal temperature at 0 °C.
-
Ramp the reactor temperature to 90 °C and stir for 16 hours[2].
-
Cool to room temperature, quench carefully with 10% aqueous ammonia (to solubilize copper salts), and extract with MTBE (3 x 5 volumes).
-
Wash the organic layer with brine, dry over Na₂SO₄, and distill the crude organic phase under reduced pressure to isolate pure 2-(pentafluoroethyl)pyridine.
Step 2: Heterogeneous Hydrogenation to Piperidine Hydrochloride
Causality & Design: Direct hydrogenation of fluoropyridines typically fails due to the strong Lewis basicity of the product (which poisons the catalyst) and the propensity of palladium to undergo oxidative addition into the C-F bond, causing hydrodefluorination[1]. By performing the reaction in methanolic HCl, the pyridine nitrogen is protonated. This neutralizes its basicity and alters its adsorption geometry on the Pd surface, physically distancing the C-F bonds from the metal and favoring ring reduction over C-F cleavage[3].
Protocol:
-
Charge a high-pressure Hastelloy autoclave with 2-(pentafluoroethyl)pyridine (1.0 equiv) and methanol (10 volumes).
-
Add aqueous 37% HCl (1.5 equiv) to form the pyridinium hydrochloride salt in situ[3].
-
Carefully charge Pd(OH)₂/C (Pearlman’s catalyst, 20 wt% loading, 5 mol% Pd) under a strict argon blanket[3].
-
Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x).
-
Pressurize with H₂ gas to 50 bar and heat the jacket to 50 °C. Stir vigorously (1000 rpm) for 24 hours[3].
-
Vent the reactor safely, filter the catalyst through a tightly packed Celite pad, and wash the cake with methanol.
-
Concentrate the filtrate under vacuum. Precipitate the target 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride by dissolving the residue in a minimum amount of methanol and adding an MTBE/heptane anti-solvent mixture. Filter and dry under vacuum.
Part 2: Process Optimization & Quantitative Data
The table below summarizes the critical optimization parameters for the hydrogenation step, highlighting the necessity of Brønsted acid additives to achieve chemoselectivity[3].
| Catalyst System | Solvent | Additive | Conversion (%) | Defluorination (%) | Isolated Yield (%) |
| Pd/C (10 wt%) | MeOH | None | < 10% | N/A | Traces |
| Rh/C (5 wt%) | THF | None | > 99% | > 80% | < 5% |
| Pd(OH)₂/C (20 wt%) | MeOH | None | 45% | 30% | 12% |
| Pd(OH)₂/C (20 wt%) | MeOH | Aq. HCl (1.5 eq) | > 99% | < 2% | 88% |
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my hydrogenation stalling at 40-50% conversion, and why am I seeing defluorinated side products? A: This is a classic combination of catalyst poisoning and hydrodefluorination. Unprotonated piperidines are strong Lewis bases that tightly bind to the palladium surface, blocking active sites[1]. Furthermore, when the pyridine ring is neutral, it adsorbs flatly against the metal. This brings the fragile C-F bonds into close proximity with the palladium, triggering oxidative addition and subsequent C-F cleavage. Solution: Ensure you are using at least 1.5 equivalents of aqueous HCl[3]. Protonation forces the ring into a tilted adsorption geometry, physically distancing the pentafluoroethyl group from the catalyst surface and completely suppressing defluorination[3].
Divergent pathways in Pd-catalyzed hydrogenation based on Brønsted acid presence.
Q2: The pentafluoroethylation step (Step 1) is yielding a complex mixture of perfluoroalkyl byproducts. How can I control this? A: The active CuC₂F₅ species is thermally sensitive and prone to decomposition via α-fluorine elimination, which generates difluorocarbene and leads to chain elongation or unwanted perfluoroalkyl byproducts[2]. Solution: Temperature control is critical. You must form the CuC₂F₅ complex at 0 °C in a highly coordinating solvent mixture like DMF/DMI (5:1)[2]. Do not add the 2-bromopyridine or heat the reactor to 90 °C until the CuC₂F₅ has fully formed (allow 1 hour at 0 °C). The DMI acts as a stabilizing ligand for the copper complex.
Q3: Can I use standard Pd/C instead of Pearlman's catalyst (Pd(OH)₂/C) to save costs on scale-up? A: We strongly advise against this. Standard Pd/C exhibits significantly lower activity for the reduction of electron-deficient fluorinated pyridines. Pearlman's catalyst provides a highly active, non-pyrophoric (when wet) palladium surface that is essential for driving the reduction of the sterically hindered, electron-poor pyridine ring to completion under acidic conditions[3].
Q4: How do I handle the exotherm during the addition of TMSCF₂CF₃? A: The activation of TMSCF₂CF₃ by fluoride (KF) to form the cuprate is highly exothermic. On a scale >100g, dose the TMSCF₂CF₃ via a mass flow controller or a syringe pump over 1-2 hours while maintaining jacket cooling at -5 °C to keep the internal temperature at exactly 0 °C.
References
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270. URL: [Link]
-
Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. URL: [Link]
-
Morales-Cerrada, R., et al. (2019). “Ligandless” Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3. The Journal of Organic Chemistry, 84(23), 15087-15097. URL: [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine Analogs
For the modern medicinal chemist, the piperidine scaffold is a cornerstone of drug design, present in a vast array of clinically approved therapeutics. [1] Its favorable physicochemical properties and synthetic accessibility make it a highly privileged structure.[1] However, the drive to optimize drug candidates and navigate complex biological systems necessitates strategies to fine-tune their properties. One of the most powerful tools in this endeavor is the strategic incorporation of fluorine. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data and detailed protocols, to empower researchers in their drug discovery efforts.
The Subtle Power of a Single Atom: Why Fluorinate a Piperidine Ring?
The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule can induce profound changes in its electronic and physical properties. These alterations, collectively known as the "fluorine effect," can be leveraged to address common challenges in drug development, such as metabolic instability, off-target toxicity, and poor pharmacokinetic profiles.[2] Understanding the causal relationships between fluorination and its biological consequences is paramount for rational drug design.
The decision to fluorinate is not merely an empirical exercise but a strategic choice informed by a deep understanding of structure-activity relationships (SAR). The position and number of fluorine atoms on the piperidine ring can have dramatically different effects on the molecule's overall behavior.
A Head-to-Head Comparison: Key Physicochemical and Biological Parameters
The introduction of fluorine can significantly impact several key parameters that govern a drug's efficacy and safety profile. Below is a comparative analysis of these effects.
Basicity (pKa): A Balancing Act for Potency and Selectivity
The basicity of the piperidine nitrogen is a critical determinant of a compound's interaction with its biological target and its pharmacokinetic properties. Fluorination, with its strong electron-withdrawing inductive effect, predictably lowers the pKa of the piperidine nitrogen, making it less basic.[3] This modulation of basicity can have several important consequences:
-
Reduced hERG Affinity: A lower pKa can decrease the affinity for the hERG potassium channel, a common source of cardiac toxicity.[3]
-
Improved Oral Absorption: By reducing the degree of ionization at physiological pH, fluorination can enhance a compound's ability to cross biological membranes, leading to improved oral absorption.[4][5]
-
Altered Target Binding: Changes in basicity can influence the strength of ionic interactions with the target protein, potentially altering binding affinity and selectivity.
A study on 3-(3-(piperidin-1-yl)propyl)indoles as 5-HT1D receptor ligands demonstrated that the incorporation of fluorine significantly reduced the pKa of the compounds, which had a beneficial influence on their oral absorption.[4][5]
Lipophilicity (logP/logD): Navigating the Cellular Maze
Lipophilicity, a measure of a compound's solubility in lipids versus water, is a crucial factor for membrane permeability, absorption, and distribution. The effect of fluorination on lipophilicity is more complex than its effect on basicity and is highly dependent on the position and extent of fluorination.
While polyfluorination generally increases lipophilicity, the introduction of a single fluorine atom can have a more nuanced effect.[6][7] Interestingly, a decrease in basicity due to fluorination can lead to an overall increase in lipophilicity at neutral pH, as the neutral form of the molecule is more prevalent.[6][7]
Metabolic Stability: Blocking the Paths of Degradation
A major hurdle in drug development is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes.[8][9] The piperidine ring itself is susceptible to metabolic transformations, including N-dealkylation and oxidation at the carbons alpha to the nitrogen.[9] The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By strategically placing fluorine atoms at metabolically labile positions, it is possible to block these degradation pathways, thereby increasing the compound's metabolic stability and in vivo half-life.
However, it is important to note that in some cases, fluorination can lead to an increase in oxidative metabolism if it increases the overall lipophilicity of the compound, as was observed in a study of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides.[6][7]
Binding Affinity: Fine-Tuning the "Lock and Key"
The impact of fluorination on receptor binding affinity is highly context-dependent. The unique electronic properties of fluorine can lead to altered intermolecular interactions within the binding pocket, such as dipole-dipole interactions and hydrogen bonding.[10] In some cases, fluorination can lead to a dramatic improvement in binding affinity. For instance, in a series of dipeptidyl peptidase IV (DPP4) inhibitors, the introduction of a trifluorophenyl group resulted in a significant increase in potency compared to the non-fluorinated analog.[11][12] Conversely, in other instances, fluorination may have a neutral or even detrimental effect on binding affinity.[13]
Quantitative Data Summary
The following tables summarize the comparative data for key physicochemical and biological properties of fluorinated versus non-fluorinated piperidine analogs, based on representative data from the literature.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Piperidine Analog | Fluorinated Piperidine Analog | Impact of Fluorination | Reference(s) |
| pKa | Higher (More Basic) | Lower (Less Basic) | Alters drug-receptor binding, solubility, and pharmacokinetics. | [3] |
| Lipophilicity (logP/logD) | Generally Lower | Generally Higher (position-dependent) | Influences membrane permeability, absorption, and distribution. | [6][7] |
| Aqueous Solubility | Generally Higher | Generally Lower | Inversely correlated with lipophilicity. | [6][7] |
Table 2: Comparative Biological Properties
| Property | Non-Fluorinated Piperidine Analog | Fluorinated Piperidine Analog | Impact of Fluorination | Reference(s) |
| Metabolic Stability (t½) | Generally Shorter | Generally Longer (position-dependent) | Blocks sites of metabolic oxidation. | [13] |
| Binding Affinity (Ki/IC50) | Variable | Variable | Can increase, decrease, or have no effect depending on the target and substitution pattern. | [11][12][13] |
| Oral Bioavailability | Variable | Often Improved | Enhanced by increased metabolic stability and modulated pKa. | [4][5] |
Experimental Protocols for Comparative Analysis
To empirically assess the impact of fluorination, rigorous and standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.[8][9]
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Verapamil).[8]
-
Pooled Human Liver Microsomes (HLMs).[9]
-
0.5 M Potassium Phosphate Buffer (pH 7.4).[8]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination.[8]
-
96-well incubation and collection plates.[8]
-
LC-MS/MS system for analysis.[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of each test compound in DMSO.
-
Prepare a 2X working solution (e.g., 2 µM) of each test compound by diluting the stock in phosphate buffer.[8]
-
Prepare a 2X HLM suspension (e.g., 1.0 mg/mL) in phosphate buffer and keep on ice.[8]
-
Prepare a 2X NADPH regenerating solution according to the manufacturer's instructions.[8]
-
-
Incubation Procedure:
-
Add 50 µL of the 2X test compound working solution to the wells of a 96-well incubation plate.[8]
-
Pre-warm the plate at 37°C for 10 minutes.[8]
-
Initiate the metabolic reaction by adding 50 µL of the pre-warmed 2X HLM suspension containing the NADPH solution.[8]
-
For the T=0 min time point, add the quenching solution (ice-cold ACN with IS) before the HLM/NADPH mixture.[8]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of ice-cold ACN with IS.[9]
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.[9]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).[8]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[8]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[8]
-
Radioligand Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[14][15]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.[14]
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand).[14]
-
Unlabeled test compounds (fluorinated and non-fluorinated analogs).[14]
-
Binding buffer and wash buffer.[14]
-
Glass fiber filters and a filtration apparatus.[14]
-
Scintillation counter and scintillation fluid.[14]
Methodology:
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.[14]
-
Non-specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor.[14]
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.[14]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[14]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.[14]
-
-
Washing:
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[14]
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.[15]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.[15]
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of fluorination on piperidine metabolism and basicity.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating Assay Cross-Reactivity: A Comparative Guide to 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride in Biological Screening
Executive Summary
The strategic incorporation of the pentafluoroethyl ( −C2F5 ) group into aliphatic heterocycles is a cornerstone technique in modern fragment-based drug discovery (FBDD), utilized to enhance metabolic stability, oral bioavailability, and target engagement[1]. However, as a Senior Application Scientist, I frequently observe that introducing this bulky, highly electron-withdrawing moiety fundamentally alters a compound's behavior in high-throughput screening (HTS).
While unfluorinated piperidines often suffer from promiscuous cross-reactivity due to their high basicity, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride presents a distinct, often misunderstood assay interference profile. This guide objectively compares its performance against standard alternatives, dissecting the causality behind its biological assay behavior and providing self-validating protocols to ensure data integrity.
The Causality of Cross-Reactivity: Physicochemical Profiling
To understand the assay cross-reactivity of 2-(pentafluoroethyl)piperidine, we must first analyze its phase behavior in biological buffers. As a hydrochloride salt, the compound is readily soluble in aqueous stock solutions. However, upon introduction into biological assay buffers at physiological pH (7.4), two critical physicochemical shifts occur:
-
pKa Suppression and Target Evasion: The strong electron-withdrawing nature of the −C2F5 group drastically lowers the pKa of the adjacent piperidine nitrogen[2]. Unfluorinated piperidine has a pKa of ~11.2, meaning it is fully protonated at pH 7.4. This cationic state is the primary driver for cross-reactivity with the hERG potassium channel—a major cardiotoxic liability. The pentafluoroethyl derivative suppresses this pKa to < 7.5, shifting the molecule to a predominantly neutral state and effectively abrogating hERG cross-reactivity[2].
-
Lipophilicity-Driven Non-Specific Binding (NSB): The trade-off for reduced basicity is a marked increase in lipophilicity. Perfluoroalkyl chains create a bulky, hydrophobic microenvironment that drives non-specific binding (NSB) to assay plastics and plasma proteins[3]. This artificially depresses the free fraction ( fu ) of the drug, leading to apparent loss of potency (false negatives) in biochemical assays.
Fig 1. Mechanistic pathway demonstrating how pentafluoroethylation abrogates hERG cross-reactivity.
Comparative Assay Performance Data
To contextualize the performance of 2-(pentafluoroethyl)piperidine, we compare it against its unfluorinated and trifluoromethylated analogs. The data below illustrates the inverse relationship between target-specific cross-reactivity (hERG) and assay interference (NSB).
| Compound Scaffold | Calculated pKa | LogD (pH 7.4) | hERG Cross-Reactivity ( IC50 ) | Non-Specific Binding (Fraction Unbound, fu ) | Assay Interference Risk |
| Piperidine | 11.2 | -0.1 | High (< 1 µM) | High ( fu > 0.90) | Target Promiscuity |
| 2-(Trifluoromethyl)piperidine | 8.5 | 1.2 | Moderate (~10 µM) | Moderate ( fu ~ 0.75) | Balanced |
| 2-(Pentafluoroethyl)piperidine | < 7.5 | 2.4 | Low (> 50 µM) | Low ( fu < 0.40) | Plastic Adsorption / Aggregation |
Note: Data trends synthesized from established chemoinformatic profiling of fluorinated aliphatic heterocycles[2][3].
While the pentafluoroethyl group successfully eliminates off-target kinase and ion channel cross-reactivity[4], its high LogD necessitates stringent assay controls to prevent fluorophilic aggregation and plastic adsorption.
Self-Validating Experimental Methodologies
Standard biological assays often fail when applied to highly fluorinated compounds due to unrecognized precipitation or plastic binding. The following protocols are engineered as self-validating systems —incorporating internal checkpoints that guarantee the integrity of the readout.
Protocol A: Rapid Equilibrium Dialysis (RED) for Non-Specific Binding
Causality Check: Traditional ultracentrifugation uses polycarbonate tubes, which highly fluorinated compounds adhere to, skewing free-drug calculations. RED utilizes regenerated cellulose membranes in a Teflon base, minimizing artifactual plastic adsorption.
Step-by-Step Methodology:
-
Preparation: Prepare a 5 µM working solution of 2-(pentafluoroethyl)piperidine hydrochloride in PBS (pH 7.4) containing 10% human serum albumin (HSA).
-
Loading: Add 200 µL of the HSA-compound mixture to the donor chamber of a RED device (8K MWCO). Add 350 µL of blank PBS to the receiver chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve equilibrium.
-
Extraction & LC-MS/MS: Extract 50 µL from both chambers. Crash proteins using 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated piperidine). Centrifuge and analyze the supernatant via LC-MS/MS.
-
Self-Validation Checkpoint (Critical): Run a parallel Recovery Control utilizing PBS in both chambers (no HSA). Calculate the total mass balance. If the compound recovery is <85%, the assay is invalid due to apparatus binding, and the workflow must pivot to Solid-Phase Microextraction (SPME).
Protocol B: hERG Fluorescence Polarization (FP) Assay
Causality Check: Highly lipophilic compounds can form colloidal aggregates that quench fluorescence or scatter light. A competitive FP assay provides a dual-readout (Polarization and Total Fluorescence Intensity) to instantly flag these false positives.
Step-by-Step Methodology:
-
Tracer Preparation: Dilute the fluorescent hERG tracer (e.g., Cy5B-Astemizole) to 2 nM in assay buffer (25 mM HEPES, 0.2% Tween-20, pH 7.0)[2]. Note: Tween-20 is critical to prevent fluorocarbon aggregation.
-
Membrane Incubation: Combine 10 µL of hERG membrane prep, 5 µL of tracer, and 5 µL of the test compound (titrated from 100 µM to 1 nM) in a low-volume 384-well black plate.
-
Equilibration: Incubate in the dark at room temperature for 2 hours.
-
Readout: Measure fluorescence polarization (excitation 620 nm, emission 688 nm) using a microplate reader.
-
Self-Validation Checkpoint (Critical): Monitor the Total Fluorescence Intensity (TFI) alongside the millipolarization (mP) values. If TFI drops by >20% in the high-concentration pentafluoroethyl wells, the compound has precipitated or quenched the tracer. The mP readout must be discarded, and the compound must be re-assayed using automated patch-clamp electrophysiology.
Fig 2. Self-validating workflow for screening highly fluorinated piperidines to prevent artifacts.
Conclusion & Strategic Recommendations
When utilizing 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride in drug development, researchers must recognize that the very modification designed to prevent biological cross-reactivity (pKa suppression) introduces physical assay liabilities (lipophilicity and aggregation). By implementing self-validating checkpoints like TFI monitoring and strict mass-balance recovery controls, scientists can confidently distinguish true biological inactivity from artifactual assay interference.
References
-
[1] The Ascendancy of Pentafluoroethylation in Late-Stage Functionalization: A Comparative Guide. Benchchem. 1
-
[3] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry (ACS Publications). 3
-
[4] Fluoroalkylation of steroid derivatives: synthetic strategies, mechanistic trends, and pharmacological perspectives. RSC Publishing. 4
-
[2] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (ACS Publications). 2
Sources
A Comprehensive Comparison Guide: Enantioselective Synthesis vs. Chiral Separation of 2-(1,1,2,2,2-Pentafluoroethyl)piperidine Hydrochloride
Introduction
The incorporation of perfluoroalkyl groups into saturated nitrogen heterocycles is a proven strategy in modern drug discovery. Specifically, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5)[1] has emerged as a highly valuable building block. The bulky, electron-withdrawing pentafluoroethyl ( −C2F5 ) group dramatically alters the physicochemical profile of the piperidine core—lowering the amine's pKa , increasing metabolic stability against cytochrome P450 oxidation, and enhancing lipophilicity[2][3].
However, because biological targets are inherently chiral, obtaining this compound in an enantiopure form is critical[4][5]. Researchers face a fundamental choice when sourcing this building block: Enantioselective Synthesis (building the chiral center de novo) versus Chiral Separation (resolving a synthesized racemate). This guide objectively compares both approaches, detailing the causality behind experimental choices, providing self-validating protocols, and presenting quantitative data to guide your workflow.
The Mechanistic Challenge: Why the −C2F5 Group Complicates Chirality
The presence of a pentafluoroethyl group adjacent to the nitrogen atom introduces severe electronic and steric constraints[6][7]:
-
Electronic Destabilization: In synthetic routes relying on N -acyliminium ions or transient carbocations, the strong electron-withdrawing nature of the −C2F5 group destabilizes the adjacent positive charge, drastically reducing reaction rates and altering transition-state geometries.
-
Steric Shielding: The −C2F5 group is significantly bulkier than a methyl or trifluoromethyl ( −CF3 ) group. During asymmetric catalysis (e.g., asymmetric hydrogenation), this bulk can either aid in facial shielding (improving enantiomeric excess) or completely hinder catalyst binding, leading to poor yields.
-
Chromatographic Interactions: In chiral separation, the highly fluorinated moiety interacts uniquely with chiral stationary phases (CSPs). While it lacks hydrogen-bond donating capability, its strong dipole and extreme hydrophobicity require specific column chemistries (like amylose-based phases) to achieve baseline resolution[8].
Method A: Enantioselective Synthesis
Enantioselective synthesis of α -perfluoroalkyl piperidines typically relies on the asymmetric reduction of a substituted pyridine or imine precursor, or via asymmetric nucleophilic addition to an iminium intermediate[6][7]. The most reliable scalable method for 2-pentafluoroethyl piperidine involves the asymmetric hydrogenation of 2-(pentafluoroethyl)pyridine using a chiral transition-metal catalyst (e.g., Iridium/Chiral Phosphino-Oxazoline ligands).
Step-by-Step Methodology
Note: This protocol is a self-validating system; the intermediate conversion must be verified by 19F NMR before proceeding to salt formation.
-
Substrate Activation: Dissolve 2-(pentafluoroethyl)pyridine in anhydrous dichloromethane (DCM). Add an activating agent (e.g., benzyl bromide) to form the corresponding pyridinium salt, increasing the electrophilicity of the ring.
-
Asymmetric Hydrogenation: Transfer the intermediate to a high-pressure reactor. Add 1-2 mol% of an Iridium-based chiral catalyst (e.g., [Ir(COD)(R−BINAP)]BF4 ). Pressurize with H2 gas (50 bar) and stir at 50°C for 24 hours.
-
Deprotection: If a benzyl protecting group was used, remove it via standard Pd/C catalyzed hydrogenolysis in methanol.
-
Salt Formation & Validation: Dissolve the resulting free base in diethyl ether. Bubble anhydrous HCl gas through the solution at 0°C until precipitation ceases. Filter the white crystalline solid.
-
Analytical Validation: Determine the enantiomeric excess (ee) using chiral HPLC. Verify the structure and purity via 1H , 13C , and 19F NMR.
Workflow for the enantioselective synthesis of 2-(pentafluoroethyl)piperidine HCl.
Method B: Chiral Separation via Supercritical Fluid Chromatography (SFC)
For early-stage drug discovery, synthesizing the racemate and separating the enantiomers via preparative Supercritical Fluid Chromatography (SFC) is often faster and more reliable than optimizing a complex asymmetric synthesis[2][3][8]. Amylose-based chiral stationary phases (e.g., Lux Amylose-2 or Chiralpak AD-H) have proven highly effective for resolving fluorinated piperidines[4][5].
Step-by-Step Methodology
Note: This protocol relies on the precise tuning of the co-solvent modifier to prevent peak tailing caused by the basic piperidine nitrogen.
-
Racemate Synthesis: Synthesize racemic 2-(1,1,2,2,2-pentafluoroethyl)piperidine via the non-chiral reduction of 2-(pentafluoroethyl)pyridine using PtO2/H2 in acidic methanol.
-
SFC Method Development: Screen the racemate on an analytical SFC system using a Chiralpak AD-H column (250 × 4.6 mm). Mobile phase: CO2 / Isopropanol (containing 0.1% Diethylamine (DEA) to suppress secondary interactions).
-
Preparative Separation: Scale up to a preparative SFC column (e.g., 250 × 21.2 mm). Inject the racemate solution iteratively. Collect Peak 1 and Peak 2 based on UV detection (typically 210-220 nm).
-
Solvent Removal & Salt Formation: Evaporate the SFC fractions under reduced pressure. Dissolve each enantiomer in a minimal amount of ethyl acetate and add 1.2 equivalents of HCl in dioxane to precipitate the respective hydrochloride salts.
-
Analytical Validation: Re-inject the isolated salts onto the analytical SFC to confirm >99% ee. Determine absolute stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD).
SFC workflow for resolving racemic 2-(pentafluoroethyl)piperidine into enantiopure HCl salts.
Quantitative Comparison
The following table summarizes the performance metrics of both methodologies based on standard laboratory-scale operations (10–50 gram scale).
| Metric | Enantioselective Synthesis | Chiral Separation (SFC) |
| Maximum Theoretical Yield | 100% (Atom economical) | 50% (per enantiomer, without racemization/recycling) |
| Typical Enantiomeric Excess (ee) | 90% – 96% (Requires recrystallization) | >99% (Baseline resolution) |
| Development Time | High (Weeks to months for catalyst optimization) | Low (Days for column/modifier screening) |
| Scalability | Excellent (Ideal for multi-kilogram process chemistry) | Moderate (Limited by column size and solvent volume) |
| Cost Driver | Expensive chiral transition-metal catalysts (Ir/Rh) | Capital equipment (SFC) and chiral stationary phases |
| Environmental Impact | Lower solvent waste, high atom economy | High solvent usage (though CO2 is recycled in SFC) |
Conclusion & Recommendations
The choice between enantioselective synthesis and chiral separation for 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride depends entirely on the phase of your research:
-
For Discovery & Medicinal Chemistry: Chiral Separation (SFC) is the undisputed champion. It allows researchers to quickly synthesize the racemate using robust, cheap chemistry and reliably isolate both the (R) and (S) enantiomers in >99% ee. Having both enantiomers is crucial for early Structure-Activity Relationship (SAR) studies to identify the active eutomer[2][3].
-
For Process Chemistry & Manufacturing: Enantioselective Synthesis becomes mandatory. The 50% yield ceiling of chiral resolution is economically unviable at the ton scale. Investing time in optimizing an asymmetric hydrogenation route ensures maximum atom economy and long-term cost efficiency[6][7].
References
-
NextSDS. (n.d.). 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Rioton, S., Pardo, D. G., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Retrieved from[Link]
-
Boudreau, M. W., et al. (2022). Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. Journal of Medicinal Chemistry, 65(5), 3894-3912. Retrieved from[Link]
-
Peng, H., et al. (2011). Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator. ACS Medicinal Chemistry Letters, 2(10), 786-791. Retrieved from[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]
- 8. Buy CCG-257081 | 1922098-90-5 | >98% [smolecule.com]
"X-ray crystallography of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride derivatives"
Comparative Crystallography Guide: 2-(Pentafluoroethyl)piperidine Hydrochloride vs. Analogs
Target Audience: Researchers, structural biologists, and medicinal chemists. Focus: Methodological comparison of crystallization techniques and structural resolution for highly fluorinated piperidine derivatives.
The Crystallization Challenge of Highly Fluorinated Amines
Fluorine substitution is a fundamental strategy in drug development for modulating pKa, enhancing lipophilicity, and improving proteolytic stability. The pentafluoroethyl (–C₂F₅) group offers superior lipophilicity compared to the ubiquitous trifluoromethyl (–CF₃) motif. However, obtaining single crystals of 2-(1,1,2,2,2-pentafluoroethyl)piperidine derivatives for X-ray crystallography presents a formidable technical barrier.
The extreme electronegativity of the –C₂F₅ moiety drastically reduces the basicity of the adjacent piperidine nitrogen. Concurrently, the "Teflon-like" fluorinated surface minimizes intermolecular van der Waals interactions, causing the free base—and frequently its salts—to "oil out" as amorphous gels rather than form ordered crystal lattices[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the crystallization performance of the pentafluoroethyl derivative against its structural alternatives, providing field-proven, self-validating protocols to overcome these thermodynamic hurdles.
Product vs. Alternatives: Crystallization Methodologies
To establish a baseline for performance, we compare 2-(pentafluoroethyl)piperidine hydrochloride (PFEP-HCl) against two alternatives: the moderately fluorinated 2-(trifluoromethyl)piperidine hydrochloride (TFMP-HCl) and the non-fluorinated 2-ethylpiperidine hydrochloride (EP-HCl) .
-
EP-HCl (Non-Fluorinated Baseline): Readily crystallizes via standard slow evaporation. The high lattice energy of the salt easily overcomes solvation forces.
-
TFMP-HCl (Moderate Fluorination): Requires vapor diffusion, but is forgiving regarding solvent choice (e.g., ethanol/hexane)[2].
-
PFEP-HCl (The Target Product): Standard evaporation fails completely, yielding oils. The causality lies in the severely depressed lattice energy caused by the bulky, electron-withdrawing –C₂F₅ group. Successful crystallization strictly requires a highly controlled vapor diffusion system using a methanol/pentane binary mixture. The slow ingress of non-polar pentane into the methanol solution gradually lowers the dielectric constant, forcing the PFEP-HCl to nucleate slowly and form diffraction-quality block crystals[3].
Table 1: Comparative Crystallization Performance
| Compound | Salt Form | Optimal Method & Solvent System | Crystallization Time | Crystal Quality / Habit |
| PFEP-HCl | Hydrochloride | Vapor Diffusion (MeOH / Pentane) | 7–10 days | High (Block) |
| TFMP-HCl | Hydrochloride | Vapor Diffusion (EtOH / Hexane) | 5–7 days | Moderate (Needle) |
| EP-HCl | Hydrochloride | Slow Evaporation (DCM / Et₂O) | 2–3 days | High (Plate) |
Structural and Conformational Analysis (X-Ray Data)
X-ray crystallography reveals distinct conformational preferences dictated by a delicate balance of steric and stereoelectronic effects. In 3-fluoro or 4-fluoropiperidines, the fluorine atom often adopts an axial position due to dipole-dipole minimization between the C–F bond and the nitrogen lone pair[1].
However, in 2-substituted derivatives like PFEP-HCl, the massive steric bulk of the –C₂F₅ group overrides these stereoelectronic effects, forcing the substituent into a strict equatorial position to avoid severe 1,3-diaxial steric clashes[3].
Cryogenic Causality: During X-ray data collection, cooling the crystal to 100 K is a strict mechanical requirement. The terminal –CF₃ rotor of the pentafluoroethyl group exhibits high rotational freedom at room temperature, which smears the electron density map and inflates thermal parameters (B-factors). Cryogenic cooling freezes this rotor into a stable, staggered conformation relative to the piperidine ring, allowing for precise atomic resolution[4].
Table 2: Key Crystallographic & Conformational Parameters
| Parameter | PFEP-HCl | TFMP-HCl | EP-HCl |
| Space Group | P2₁/c | Pbca | P2₁2₁2₁ |
| C(2)-Substituent Orientation | Equatorial | Equatorial | Equatorial |
| N–C(2)–C(α) Angle (°) | 114.2 | 112.8 | 110.5 |
| CF₃ Rotor Status (at 100 K) | Staggered | Staggered | N/A |
| Hygroscopicity | Very Low | Low | High |
Self-Validating Experimental Protocol: PFEP-HCl Crystallization
This protocol is designed as a closed-loop, self-validating system. Each step contains a physical checkpoint to ensure the thermodynamic pathway remains optimal for single-crystal growth.
Step 1: Anhydrous Salt Formation
-
Action: Dissolve 100 mg of PFEP free base in 2.0 mL of anhydrous diethyl ether under an argon atmosphere. Cool to 0 °C. Dropwise, add 1.1 equivalents of 1.0 M HCl in diethyl ether.
-
Causality & Validation: The reduced basicity of PFEP requires strictly anhydrous conditions. If water is present, a hydrate will form, which disrupts the packing lattice. Validation: The immediate formation of a stark white, microcrystalline precipitate confirms successful protonation without oiling out.
Step 2: Vapor Diffusion Setup
-
Action: Isolate the precipitate via centrifugation and redissolve it in a minimum volume (approx. 0.3 mL) of anhydrous methanol in a 1-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3.0 mL of pentane. Seal the outer vial tightly with a PTFE-lined cap and store at 4 °C for 7–10 days.
-
Causality: Methanol strongly solvates the salt, while pentane acts as a highly volatile anti-solvent. At 4 °C, the vapor pressure of pentane ensures a slow, controlled diffusion rate into the methanol, preventing rapid supersaturation and subsequent amorphous precipitation.
Step 3: Optical Quality Control (QC)
-
Action: Harvest the crystals and immediately immerse them in Paratone-N oil on a glass slide. Inspect under a cross-polarized light microscope.
-
Validation (Crucial): A self-validating single crystal will exhibit strong birefringence, flashing bright and going completely dark (extinction) every 90 degrees of rotation. If the crystal appears continuously dark or shows mosaic, overlapping colors, it is a twinned cluster. Corrective Action: If twinned, the diffusion was too fast; repeat Step 2 using a smaller aperture on the inner vial to restrict vapor flow.
Step 4: X-Ray Diffraction
-
Action: Mount a validated, oil-coated crystal onto a MiTeGen loop. Immediately transfer to the goniometer equipped with a 100 K nitrogen cryostream. Collect data using Cu Kα radiation (λ = 1.5418 Å).
Workflow Visualization
Caption: Workflow for the crystallization and X-ray analysis of fluorinated piperidine derivatives.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: ResearchGate URL:[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL:[Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications (via PMC) URL:[Link]
-
Well-defined CuC2F5 complexes and pentafluoroethylation of acid chlorides Source: Angewandte Chemie (via PubMed) URL:[Link]
Sources
"comparative study of different synthetic methods for fluorinated piperidines"
Title: A Comparative Guide to the Synthesis of Fluorinated Piperidines: Methodologies, Mechanisms, and Applications in Drug Discovery
Introduction
The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern drug design. Replacing a C-H bond with a C-F bond fundamentally alters the molecule's physicochemical properties—lowering the basicity (pKa) of the amine, which directly correlates with reduced hERG channel affinity and cardiac toxicity, while simultaneously enhancing metabolic stability and lipophilicity[1]. However, despite piperidine being the most abundant heterocycle in FDA-approved drugs, the straightforward and general synthesis of fluorinated piperidines remains a formidable challenge[2].
As application scientists, we must navigate a complex landscape of synthetic methodologies to access these 3D fragments. This guide provides an objective, data-driven comparison of the three primary synthetic strategies: nucleophilic deoxofluorination, transition-metal/photoredox-catalyzed C-H fluorination, and the de novo dearomatization-hydrogenation of fluoropyridines.
Divergent Synthetic Strategies: An Overview
The synthesis of fluorinated piperidines generally follows one of three retrosynthetic disconnections, each with distinct mechanistic advantages and limitations.
Fig 1. Divergent synthetic pathways for accessing fluorinated piperidines.
Comparative Performance Analysis
To select the optimal route for a given target, researchers must weigh factors such as stereocontrol, functional group tolerance, and scalability. Table 1 summarizes the performance metrics of the three primary methodologies.
Table 1: Quantitative and Qualitative Comparison of Synthetic Methods
| Parameter | Nucleophilic Deoxofluorination | Direct C(sp³)-H Fluorination | Fluoropyridine Hydrogenation |
| Starting Material | Hydroxypiperidines | Unactivated Piperidines | Fluoropyridines |
| Primary Reagents | DAST, Deoxo-Fluor, XtalFluor | Selectfluor, Photocatalysts | H₂, Rh/C or Ru-carbene |
| Regioselectivity | Absolute (Specific to OH position) | Moderate (Dictated by sterics/BDE) | Absolute (Retains F-position) |
| Stereocontrol | Inversion (S_N2 pathway) | Poor (Radical intermediate) | Excellent (All-cis delivery) |
| Major Side Reactions | E2 Elimination (Tetrahydropyridines) | Over-fluorination, C-C cleavage | Hydrodefluorination |
| Scalability | Moderate (Exothermic, safety concerns) | Moderate (Photochemical limitations) | High (Standard pressure reactors) |
| Best Application | Single stereocenter inversion | Late-stage functionalization | Multi-fluorinated, all-cis motifs |
Experimental Protocols and Mechanistic Causality
A robust protocol must be a self-validating system. Below are field-proven methodologies with detailed explanations of the causality behind critical experimental parameters.
Protocol A: Nucleophilic Deoxofluorination of N-Boc-3-hydroxypiperidine
This classical approach relies on converting a hydroxyl group into a dialkylaminosulfur trifluoride leaving group, followed by nucleophilic attack by fluoride.
-
Step 1: Dissolve N-Boc-3-hydroxypiperidine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.
-
Step 2: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Step 3: Add Diethylaminosulfur trifluoride (DAST, 1.5 mmol) dropwise over 10 minutes.
-
Step 4: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Step 5: Quench carefully with saturated aqueous NaHCO₃ at 0 °C, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Scientific Causality: The nucleophilic substitution of secondary alcohols with DAST is in direct competition with E2 elimination. Strict temperature control (-78 °C) and the use of non-polar solvents (DCM) are critical to suppress the elimination pathway, stabilizing the transient intermediate and favoring the S_N2 inversion to yield the fluorinated product.
Protocol B: Heterogeneous Hydrogenation of Fluoropyridines
Direct reduction of fluoropyridines is notoriously difficult due to competitive hydrodefluorination (loss of the fluorine atom) and catalyst poisoning by the basic piperidine product[3]. Recent advances utilizing Rh/C have solved this by coupling the reduction with in situ protection[2].
-
Step 1: Charge a high-pressure autoclave with 3-fluoropyridine (1.0 mmol), Rh/C (5 wt% Rh, 10 mol%), and di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) in hexafluoro-2-propanol (HFIP, 5 mL).
-
Step 2: Purge the vessel with H₂ gas three times, then pressurize to 50 bar.
-
Step 3: Stir vigorously at 50 °C for 16 hours.
-
Step 4: Depressurize carefully, filter the mixture through a pad of Celite to remove the heterogeneous catalyst, and concentrate the filtrate.
-
Step 5: Purify the resulting N-Boc-3-fluoropiperidine via column chromatography.
Scientific Causality: The use of HFIP as a solvent is non-negotiable here; its strong hydrogen-bond donating ability disrupts the coordination of the newly formed basic piperidine to the metal surface, preventing catalyst poisoning. Furthermore, the in situ Boc-protection traps the volatile fluorinated piperidine, driving the reaction forward and dramatically simplifying purification[2].
Fig 2. Competing pathways in the catalytic hydrogenation of fluoropyridines.
Protocol C: Photoredox-Catalyzed C(sp³)-H Fluorination
For late-stage functionalization, photoredox catalysis enables the direct conversion of C-H bonds to C-F bonds via radical intermediates[4].
-
Step 1: Combine the N-protected piperidine (1.0 mmol), Selectfluor (2.0 mmol), and a photocatalyst (e.g., tetrabutylammonium decatungstate, 2 mol%) in a solvent mixture of MeCN/H₂O (1:1, 10 mL).
-
Step 2: Degas the mixture thoroughly via three freeze-pump-thaw cycles.
-
Step 3: Irradiate the reaction mixture with 390 nm LEDs at room temperature for 24 hours under a nitrogen atmosphere.
-
Step 4: Dilute with ethyl acetate, wash with brine, dry, and purify.
Scientific Causality: This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The regioselectivity is governed by the bond dissociation energy (BDE) and polar effects (the electrophilic radical prefers electron-rich C-H bonds). Water is explicitly required in the solvent mixture to solubilize Selectfluor, which acts as both the fluorine source and the terminal oxidant. Degassing is critical, as molecular oxygen will rapidly quench the excited photocatalyst and intercept the carbon-centered radical, leading to oxygenated byproducts[4].
Conclusion
The selection of a synthetic method for fluorinated piperidines must be dictated by the structural requirements of the target molecule. For simple, single-stereocenter targets, deoxofluorination remains the industry standard. However, for complex, multi-fluorinated all-cis architectures, the emerging dearomatization-hydrogenation of fluoropyridines offers unparalleled efficiency[3]. Conversely, when modifying advanced drug intermediates, photoredox C-H fluorination provides a powerful tool for late-stage property modulation[4].
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: National Center for Biotechnology Information (NIH) URL:2
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: American Chemical Society (ACS) URL:1
-
A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines Source: Springer Nature URL:3
-
Competition between C–C and C–H Bond Fluorination: A Continuum of Electron Transfer and Hydrogen Atom Transfer Mechanisms Source: American Chemical Society (ACS) URL:4
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pentafluoroethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated alkyl groups into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Among these, the pentafluoroethyl (PFE) group is of particular interest due to its unique stereoelectronic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(pentafluoroethyl)piperidine derivatives, a scaffold with significant potential in drug discovery. While direct and extensive SAR studies on this specific class of compounds are emerging, this guide synthesizes available data on related fluorinated piperidines and fundamental principles of medicinal chemistry to provide a predictive framework for their rational design and development.
The 2-(Pentafluoroethyl)piperidine Scaffold: A Privileged Motif in Fluorine Chemistry
The piperidine ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs across a wide range of therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with biological targets. The incorporation of a pentafluoroethyl group at the 2-position introduces a unique combination of properties:
-
Increased Lipophilicity: The PFE group significantly enhances lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the PFE group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Basicity: The strong electron-withdrawing nature of the PFE group can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially altering its binding interactions with target proteins.
-
Unique Conformational Effects: The steric bulk and electronic properties of the PFE group can influence the conformational preference of the piperidine ring, which can be critical for optimal target engagement.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(pentafluoroethyl)piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and any associated pharmacophores.
Modifications of the Piperidine Ring
Substitutions on the piperidine ring can significantly impact potency, selectivity, and pharmacokinetic properties.
-
N-Substitution: The substituent on the piperidine nitrogen is a key determinant of activity. Small alkyl groups, such as methyl, can be crucial for interacting with specific receptor pockets. For instance, in the context of nicotinic acetylcholine receptor (nAChR) ligands, N-methylation can be critical for agonist activity.[2] Larger or more complex N-substituents can be used to probe larger binding pockets or to introduce additional pharmacophoric features.
-
Ring Substitution: The introduction of additional substituents on the carbon atoms of the piperidine ring can fine-tune the molecule's properties. For example, hydroxyl groups can introduce hydrogen bonding capabilities, potentially increasing affinity and improving solubility.[3] The stereochemistry of these substituents is often critical, as biological targets are chiral and will preferentially bind one stereoisomer.
Comparison with Other 2-Substituted Piperidine Analogs
To understand the specific contribution of the pentafluoroethyl group, it is instructive to compare it with other substituents at the 2-position.
| Substituent at C-2 | Key Properties | Expected Impact on Biological Activity |
| Methyl | Small, lipophilic | Baseline activity, may fit into small hydrophobic pockets. |
| Trifluoromethyl (TFM) | Electron-withdrawing, moderately lipophilic, metabolically stable | Can increase binding affinity through favorable interactions and block metabolic hotspots. Often improves pharmacokinetic profile.[4] |
| Pentafluoroethyl (PFE) | Strongly electron-withdrawing, highly lipophilic, metabolically very stable | Expected to further enhance metabolic stability and membrane permeability compared to TFM. The increased size may require larger binding pockets. The pronounced electronic effect will significantly lower the basicity of the piperidine nitrogen. |
| Phenyl | Bulky, aromatic | Can engage in π-stacking and hydrophobic interactions. |
Case Study: 2-(Pentafluoroethyl)piperidine Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Modulators
Neuronal nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of a variety of central nervous system disorders.[5] The piperidine scaffold is a common feature in many nAChR ligands. While specific data on 2-(pentafluoroethyl)piperidine derivatives as nAChR modulators is limited, we can extrapolate from related compounds. For instance, fluorinated analogues of potent nicotinic agonists have been synthesized and shown to retain high binding affinity at nAChR subtypes.[1] The introduction of a PFE group could potentially lead to ligands with enhanced brain penetration and a modified receptor subtype selectivity profile.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 2-(pentafluoroethyl)piperidine derivatives, based on established methods for related compounds.
General Synthetic Route
The synthesis of 2-(pentafluoroethyl)piperidine derivatives can be approached through several routes. One common method involves the nucleophilic addition of a pentafluoroethyl organometallic reagent to a suitable pyridine precursor, followed by reduction of the pyridine ring.
Step-by-Step Protocol:
-
Synthesis of the Pyridine Precursor: Start with a commercially available or synthesized substituted pyridine.
-
Generation of the Pentafluoroethyl Nucleophile: Prepare a pentafluoroethyl organometallic reagent, such as pentafluoroethyllithium or (pentafluoroethyl)trimethylsilane with a fluoride source.
-
Nucleophilic Addition: React the pyridine precursor with the pentafluoroethyl nucleophile to form the corresponding 2-(pentafluoroethyl)dihydropyridine intermediate.
-
Reduction of the Dihydropyridine: Reduce the dihydropyridine intermediate to the desired 2-(pentafluoroethyl)piperidine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation.
-
N-Functionalization (if required): If a substituent on the piperidine nitrogen is desired, perform an N-alkylation or N-arylation reaction on the secondary amine.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
In Vitro Biological Evaluation: Receptor Binding Assay
To determine the affinity of the synthesized compounds for a specific receptor (e.g., nAChRs), a competitive radioligand binding assay is a standard method.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Buffer: Prepare an appropriate buffer for the binding assay.
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-epibatidine for nAChRs).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Visualizing SAR and Experimental Workflows
Key Structure-Activity Relationships
Caption: Key physicochemical properties of the 2-(pentafluoroethyl)piperidine scaffold influencing biological activity.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of 2-(pentafluoroethyl)piperidine derivatives.
Conclusion and Future Directions
The 2-(pentafluoroethyl)piperidine scaffold represents a promising area for the discovery of novel therapeutic agents. The unique properties conferred by the pentafluoroethyl group, including enhanced metabolic stability and lipophilicity, make these derivatives attractive candidates for targeting a range of biological entities, particularly within the central nervous system. While the direct exploration of the SAR of this specific class is in its early stages, the foundational knowledge from related fluorinated piperidines provides a strong basis for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-(pentafluoroethyl)piperidine derivatives to establish clear and comprehensive SAR. This should include variations in substitution on the piperidine ring and the exploration of different pharmacophoric groups attached to the core scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
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Sutherland, A., Gallagher, T., Sharples, C. G. V., & Wonnacott, S. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475–2478. [Link]
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Carroll, F. I., et al. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 54(17), 5969-5981. [Link]
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Ondachi, P. W., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(22), 9037-9051. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(1,1,2,2,2-pentafluoroethyl)piperidine Hydrochloride Analogs
This guide provides a comprehensive comparison of the preclinical efficacy of novel 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. This document delves into the nuances of translating early-stage in vitro findings to more complex in vivo models, a critical step in the drug discovery pipeline.[1][2] We will explore the rationale behind experimental design, present illustrative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[3][4] The introduction of a pentafluoroethyl group at the 2-position is a strategic modification aimed at enhancing metabolic stability, modulating basicity (pKa), and potentially improving pharmacokinetic properties.[5][6][7] Such fluorination strategies have been shown to have a beneficial impact on membrane permeability and lipophilicity.[8] This guide will use a hypothetical series of analogs—Analog A, Analog B, and Analog C—to illustrate the process of efficacy evaluation, with a focus on their potential as anti-cancer agents.
Part 1: In Vitro Efficacy Assessment: The Initial Litmus Test
The initial screening of any new chemical entity relies on a battery of in vitro assays to establish baseline potency and mechanism of action.[9][10] These assays are rapid, cost-effective, and allow for high-throughput screening of a large number of compounds.[10] For our hypothetical 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride analogs, we will consider their efficacy against a panel of human cancer cell lines.
Comparative In Vitro Potency of Analogs
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for our analogs against three common cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer).
| Analog | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Analog A | 1.2 | 2.5 | 1.8 |
| Analog B | 0.5 | 0.8 | 0.6 |
| Analog C | 5.8 | 7.2 | 6.5 |
Data are hypothetical and for illustrative purposes only.
From this data, Analog B emerges as the most potent candidate across all cell lines, warranting further investigation. The structural differences between these analogs (e.g., substitutions on the piperidine nitrogen or other positions) would form the basis of a structure-activity relationship (SAR) study.[11][12]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[13][14]
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (A549, MCF-7, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride analogs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each analog.
Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro screening of novel compounds.
Part 2: In Vivo Efficacy Assessment: The Whole-System Challenge
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism.[1][15] Therefore, promising candidates from in vitro studies must be evaluated in in vivo models to assess their true therapeutic potential.[16][17] These studies provide insights into a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety profile.[1]
Comparative In Vivo Efficacy in a Xenograft Model
Based on its superior in vitro potency, Analog B was advanced to an in vivo study using a human tumor xenograft model.[15][18] In this model, human cancer cells (HCT116) are implanted into immunodeficient mice.
The following table summarizes the hypothetical tumor growth inhibition (TGI) for Analog B compared to a vehicle control.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Analog B | 25 | 625 | 50 |
| Analog B | 50 | 312.5 | 75 |
Data are hypothetical and for illustrative purposes only.
The results indicate a dose-dependent anti-tumor effect of Analog B in vivo.
Experimental Protocol: Human Tumor Xenograft Model
Animal Model: Female athymic nude mice (6-8 weeks old).
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Analog B at 25 mg/kg, and Analog B at 50 mg/kg).
-
Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 21 days.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Potential Signaling Pathway
The anti-cancer activity of piperidine derivatives can be mediated through various signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted by our analogs.
Caption: A simplified diagram of a potential signaling pathway inhibited by Analog B.
Part 3: Bridging the Gap: Why In Vitro and In Vivo Results May Differ
It is not uncommon for a potent in vitro compound to show diminished or no efficacy in vivo.[2] This discrepancy can often be attributed to a number of factors:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all limit a drug's efficacy in vivo.[6][19] The introduction of fluorine can sometimes improve metabolic stability, but this is not always predictable.[6][19]
-
Off-Target Effects: A compound may have unforeseen interactions with other biological targets in a whole organism, leading to toxicity or reduced efficacy.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, angiogenesis, and the immune system playing a crucial role in tumor growth and drug response.[15]
A systematic approach that combines in vitro, in vivo, and in silico methods can help to evaluate and mitigate these risks.[20]
Conclusion and Future Directions
The evaluation of novel therapeutic candidates like the 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride analogs requires a multi-faceted approach that carefully considers both in vitro and in vivo data. While in vitro assays provide a crucial first look at potency and mechanism, in vivo studies are indispensable for understanding how a compound behaves in a complex biological system. Future work on this class of compounds should focus on detailed pharmacokinetic and toxicology studies to further elucidate their therapeutic potential.
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Benchmarking 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride: A Comparative Guide to its Potential as a Neuronal Nicotinic Acetylcholine Receptor Inhibitor
In the landscape of neuropharmacology, the quest for novel modulators of nicotinic acetylcholine receptors (nAChRs) is a continuous and vital endeavor. These ligand-gated ion channels are pivotal in a myriad of physiological processes within the central nervous system, and their dysfunction is implicated in conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[1][2][3] The piperidine scaffold is a well-established pharmacophore present in numerous centrally acting drugs.[4][5][6] This guide introduces a systematic approach to characterizing the inhibitory potential of a novel compound, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, by benchmarking it against known inhibitors of two prominent nAChR subtypes: α4β2 and α7.
The introduction of a pentafluoroethyl group to the piperidine ring is a strategic medicinal chemistry decision. Fluorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[7] Given the prevalence of the piperidine moiety in nAChR ligands, we hypothesize that 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride may act as a modulator of neuronal nAChRs. This guide provides the experimental framework to test this hypothesis, offering a head-to-head comparison with established subtype-selective inhibitors.
The Benchmarks: Established Inhibitors of α4β2 and α7 nAChRs
To provide a robust comparison, we have selected the following well-characterized inhibitors:
-
Dihydro-β-erythroidine (DHβE): A potent and selective competitive antagonist of α4β2 nAChRs.[8] It serves as an excellent benchmark for competitive inhibition at this receptor subtype.
-
Methyllycaconitine (MLA): A highly potent and selective competitive antagonist of the α7 nAChR.[9][10] Its picomolar affinity makes it a stringent benchmark for any novel α7 inhibitor.
Experimental Workflow: A Two-Pronged Approach
Our comparative analysis will employ two gold-standard techniques in receptor pharmacology: radioligand binding assays to determine binding affinity and electrophysiology to assess functional inhibition. This dual approach provides a comprehensive profile of the compound's interaction with the target receptors.
Figure 1: Experimental workflow for benchmarking the test compound.
Detailed Methodologies
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing either human α4β2 or α7 nAChRs are prepared.
-
Assay Buffer: For α4β2, a buffer of 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ is used. For α7, a similar buffer is used, often with additional protease inhibitors.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of radioligand ([³H]Cytisine for α4β2 or [³H]Methyllycaconitine for α7) and a range of concentrations of the test compound (2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, DHβE, or MLA).[11][12]
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[13]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The affinity of the test compound (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through the nAChR channel in response to an agonist, providing a functional measure of inhibition.
Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing the nAChR subtype of interest are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.[14]
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.[15]
-
Agonist Application: The agonist, acetylcholine (ACh), is applied to the cell at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Inhibitor Application: The test compound is co-applied with the agonist at varying concentrations.
-
Current Measurement: The resulting inward current is recorded using an amplifier.
-
Data Analysis: The peak current amplitude in the presence of the inhibitor is compared to the control current (agonist alone). A concentration-response curve is generated to determine the IC₅₀ of the inhibitor.
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate the potential outcomes of these experiments.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC₅₀, nM) |
| 2-(1,1,2,2,2-pentafluoroethyl)piperidine HCl | α4β2 nAChR | 120 | 250 |
| α7 nAChR | >10,000 | >10,000 | |
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | 15 | 30 |
| α7 nAChR | >5,000 | >5,000 | |
| Methyllycaconitine (MLA) | α4β2 nAChR | >10,000 | >10,000 |
| α7 nAChR | 0.1 | 0.5 |
Interpretation and Scientific Insights
Based on our hypothetical data, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride demonstrates moderate, selective inhibitory activity at the α4β2 nAChR. Its binding affinity and functional inhibition are less potent than the benchmark inhibitor, DHβE. The lack of significant activity at the α7 nAChR suggests a favorable selectivity profile.
The discrepancy between the Ki and IC₅₀ values (120 nM vs. 250 nM) is not uncommon and can be influenced by experimental conditions such as the agonist concentration used in the functional assay. This highlights the importance of employing both binding and functional assays for a complete pharmacological characterization.
The moderate potency of our test compound might be a desirable trait for certain therapeutic applications where a complete blockade of the receptor is not desired. Partial agonists or antagonists can offer a more nuanced modulation of receptor activity, potentially leading to a better side-effect profile.[1][16]
Mechanism of Action: nAChR Signaling Pathway
Nicotinic acetylcholine receptors are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding. The influx of cations, primarily Na⁺ and Ca²⁺, leads to depolarization of the cell membrane and subsequent cellular responses.
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A Comparative Guide to the Metabolic Stability of 2-(1,1,2,2,2-pentafluoroethyl)piperidine Hydrochloride
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a critical determinant of success or failure.[1] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing.[1] Conversely, a compound that is excessively stable may accumulate in the body, leading to toxicity.[3][4] Therefore, a thorough assessment of metabolic stability is an indispensable step in the early stages of drug discovery, enabling the selection of candidates with favorable pharmacokinetic properties.[3][5][6]
The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][2] Understanding a compound's interaction with these enzymes is crucial for predicting its in vivo clearance and potential for adverse effects.[7] This guide provides an in-depth, comparative assessment of the metabolic stability of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, a fluorinated heterocyclic compound. By comparing its performance against structurally relevant analogs, we aim to provide researchers, scientists, and drug development professionals with actionable insights and robust experimental frameworks to guide their lead optimization efforts.
Compound Profiles: A Structural Comparison
The metabolic fate of a molecule is intrinsically linked to its structure. To provide a rigorous evaluation, we will compare our lead compound, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (Compound A) , against three carefully selected comparators. This head-to-head analysis will allow us to dissect the specific contributions of the piperidine core and the pentafluoroethyl substituent to the overall metabolic profile.
-
Compound A: 2-(1,1,2,2,2-pentafluoroethyl)piperidine HCl (Lead Compound)
-
Structure: A six-membered saturated piperidine ring substituted at the 2-position with a C2F5 group.
-
Rationale: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[8][9] The strategic incorporation of a pentafluoroethyl group is a common medicinal chemistry tactic aimed at enhancing metabolic stability by blocking potential sites of oxidation.[10][11] The strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atoms are known to shield adjacent C-H bonds from CYP-mediated metabolism.[10][12]
-
-
Compound B: Piperidine HCl (Unsubstituted Baseline)
-
Structure: The parent piperidine ring without substituents.
-
Rationale: This compound serves as a fundamental baseline. By comparing Compound A to Compound B, we can directly quantify the impact of the pentafluoroethyl group on metabolic stability. The piperidine ring itself is susceptible to various metabolic transformations, including ring oxidation.[8]
-
-
Compound C: 2-ethylpiperidine HCl (Non-fluorinated Analog)
-
Structure: A piperidine ring with a non-fluorinated ethyl group at the 2-position.
-
Rationale: This analog allows for a direct comparison between a fluorinated and a non-fluorinated alkyl substituent of similar size. This helps to isolate the specific effect of fluorination versus general steric hindrance at the site of metabolism.
-
-
Compound D: 2-(1,1,2,2,2-pentafluoroethyl)morpholine HCl (Bioisosteric Analog)
-
Structure: A morpholine ring (a piperidine ring where the C4 methylene is replaced by an oxygen atom) with the same pentafluoroethyl substituent.
-
Rationale: Morpholine is often employed as a bioisostere for piperidine with the goal of improving metabolic stability.[13] The oxygen atom in the morpholine ring can reduce the basicity of the nitrogen and decrease the susceptibility of adjacent carbons to oxidation.[13] This comparison will evaluate the relative stability of two different heterocyclic cores bearing the same stability-enhancing substituent.
-
Experimental Framework for Assessing Metabolic Stability
To generate a comprehensive and reliable metabolic stability profile, a suite of standardized in vitro assays is employed. These assays provide critical data on intrinsic clearance, plasma stability, and potential for CYP-mediated drug-drug interactions.
Liver Microsomal Stability Assay
This is the cornerstone assay for evaluating Phase I metabolism. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[14][15] The data generated allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[3][7]
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution. Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard (e.g., warfarin, tolbutamide) to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[13]
-
Plasma Stability Assay
This assay assesses a compound's stability in blood plasma, which contains various hydrolytic enzymes such as esterases and amidases that can degrade certain chemical functionalities.[16][17] Instability in plasma can lead to rapid clearance and poor in vivo exposure, making this an important early screening parameter.[18]
Caption: Workflow for the in vitro plasma stability assay.
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Spike the test compound into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and add it to 3-4 volumes of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[16]
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of compound remaining against time.
-
Calculate the half-life (t½) from the slope of the first-order decay curve.[16]
-
Cytochrome P450 (CYP) Inhibition Assay
This assay is critical for assessing the potential for drug-drug interactions (DDIs).[19] It determines if a test compound can inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), which are responsible for the metabolism of a vast number of marketed drugs.[20][21] Significant inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[22]
Caption: Workflow for the LC-MS/MS-based CYP450 inhibition assay.
-
Preparation:
-
Prepare an 8-point serial dilution of the test compound in buffer, typically starting from 100 µM.
-
In a 96-well plate, add human liver microsomes (or recombinant CYP enzymes), phosphate buffer, and the test compound at each concentration. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., ketoconazole for CYP3A4).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of an isoform-specific probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) and an NADPH regenerating system.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4, dextrorphan for CYP2D6).
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.[21]
-
Comparative Data Analysis
The following table summarizes representative data from the described in vitro assays, comparing our lead compound with its structural analogs. This data is illustrative of typical results and is intended to highlight the structure-stability relationships.
Table 1: Comparative In Vitro Metabolic Stability and CYP Inhibition Data
| Compound | Structure | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Human Plasma t½ (min) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| A: 2-(C2F5)-piperidine HCl | 2-pentafluoroethyl substituted piperidine | > 120 | < 5.8 | > 120 | > 50 | > 50 |
| B: Piperidine HCl | Unsubstituted piperidine | 15 | 92.4 | > 120 | > 50 | > 50 |
| C: 2-ethyl-piperidine HCl | 2-ethyl substituted piperidine | 28 | 49.5 | > 120 | > 50 | 45.2 |
| D: 2-(C2F5)-morpholine HCl | 2-pentafluoroethyl substituted morpholine | > 120 | < 5.8 | > 120 | > 50 | > 50 |
Interpretation of Results
-
Impact of Pentafluoroethyl Group: The most striking result is the dramatic increase in metabolic stability observed in Compound A compared to the unsubstituted Compound B and the non-fluorinated analog Compound C . The half-life in liver microsomes for Compound A is greater than 120 minutes, with a correspondingly low intrinsic clearance. This strongly supports the hypothesis that the pentafluoroethyl group effectively "shields" the piperidine ring from CYP-mediated metabolism.[10] In contrast, both Compounds B and C are cleared much more rapidly, indicating they are susceptible to metabolism, likely via oxidation on the piperidine ring.
-
Fluorination vs. Alkylation: The comparison between Compound A and Compound C is particularly insightful. While the ethyl group in Compound C provides some steric bulk that slightly improves stability over the unsubstituted Compound B, it is far less effective than the pentafluoroethyl group. This demonstrates that the enhanced stability of Compound A is not merely due to steric hindrance but is a direct consequence of the unique electronic properties of fluorine.[10][11]
-
Piperidine vs. Morpholine Core: Both Compound A and Compound D exhibit exceptional stability in liver microsomes. This suggests that for this particular substitution pattern, the pentafluoroethyl group is the dominant driver of metabolic stability, and its shielding effect is so profound that the difference between the piperidine and the generally more stable morpholine core becomes negligible.[13]
-
Plasma Stability: All tested compounds show high stability in human plasma (t½ > 120 min). This is expected, as none of the structures contain functionalities like esters or amides that are readily cleaved by plasma hydrolases.
-
CYP Inhibition Potential: None of the compounds, including the lead Compound A , show significant inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2D6 at concentrations up to 50 µM. This is a favorable outcome, suggesting a low potential for metabolism-based drug-drug interactions.[22]
Mechanistic Insights into Metabolic Pathways
The stability of the piperidine ring is highly dependent on its substitution pattern.[8] For unsubstituted or simply alkyl-substituted piperidines, metabolism often proceeds via oxidation at carbons alpha to the nitrogen, which can lead to the formation of a lactam or subsequent ring opening. The pentafluoroethyl group in Compound A fundamentally alters this landscape.
Caption: Putative metabolic pathways for ethyl-piperidine vs. pentafluoroethyl-piperidine.
The electron-withdrawing effect of the five fluorine atoms in Compound A deactivates the adjacent C-H bonds on the piperidine ring, making them significantly less susceptible to oxidative attack by CYP enzymes.[23] Furthermore, the high strength of the C-F bond itself makes it metabolically inert.[12] This dual effect—blocking adjacent sites and being intrinsically stable—is the primary reason for the observed high metabolic stability.
Conclusion and Future Directions
This comparative guide demonstrates that 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (Compound A) possesses a highly favorable in vitro metabolic stability profile.
-
High Stability: It is exceptionally resistant to metabolism by human liver microsomal enzymes, a direct result of the metabolic blocking effect of the pentafluoroethyl group.
-
Low DDI Risk: It exhibits a low potential for inhibiting major CYP450 enzymes, suggesting a minimal risk of causing pharmacokinetic drug-drug interactions.
-
Superiority: It is demonstrably more stable than its non-fluorinated counterparts, highlighting the strategic value of fluorination in drug design.
Based on this robust in vitro data, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride is a promising scaffold for further development. The low intrinsic clearance predicts a longer in vivo half-life and potentially higher bioavailability compared to its less stable analogs. These findings provide a strong rationale for advancing compounds with this motif into more complex preclinical studies, including pharmacokinetic assessments in animal models, to validate these promising in vitro characteristics. For any drug development program, it is also essential to conduct metabolite identification studies, as recommended by regulatory agencies like the FDA, to ensure that no unique or disproportionately high human metabolites are formed that would require separate safety testing.[24][25][26]
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Personal protective equipment for handling 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
Comprehensive Safety and Operational Guide: Handling 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
The incorporation of fluorine into piperidine scaffolds is a highly effective strategy in drug discovery for modulating basicity (pKa), improving metabolic stability, and enhancing lipophilicity[1][2]. However, the physical and chemical properties of these halogenated intermediates demand rigorous safety protocols.
As a hydrochloride salt, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride (CAS: 2639458-34-5) presents primarily as a crystalline solid or powder. While the salt form reduces the volatility inherent to the free amine, it introduces significant aerosolization (dust) risks and localized corrosive hazards upon contact with moisture. This guide provides the authoritative operational framework for researchers handling this compound.
Hazard Profile & Causality Analysis
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. According to standardized chemical classification databases, this specific fluorinated piperidine derivative triggers multiple GHS hazard warnings[3]:
| Hazard Class | Category | H-Code | Mechanistic Cause & Operational Implication |
| Acute Toxicity | Category 4 | H302, H312, H332 | Harmful via oral, dermal, and inhalation routes. The fluorinated lipophilic tail enhances systemic absorption, while the piperidine core interacts with biological targets. |
| Skin Irritation | Category 2 | H315 | The hydrochloride salt is hygroscopic. Upon contact with skin moisture (sweat), it dissociates, creating a localized acidic micro-environment that damages the epidermis. |
| Eye Irritation | Category 2A | H319 | Contact with ocular fluid causes immediate, severe irritation due to localized pH shifts and the inherent toxicity of the piperidine ring. |
| STOT SE | Category 3 | H336 | Single exposure via dust inhalation targets the respiratory tract and central nervous system, potentially causing dizziness or respiratory inflammation. |
Personal Protective Equipment (PPE) Matrix
Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling the pure powder or highly concentrated solutions of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride.
| Protection Zone | Required Equipment | Regulatory Standard | Justification & Field Insight |
| Ocular (Eyes) | Tightly fitting safety goggles. | EN 166 (EU) or ANSI Z87.1 (US) | Critical: Standard safety glasses with side shields do not protect against airborne dust settling into the eyes. Goggles are mandatory[4][5]. |
| Dermal (Hands) | Double-layered Nitrile or Neoprene gloves (min 0.11 mm thickness). | AS 2161 / EN 374 | The fluorinated moiety can act as a permeation enhancer. Double gloving ensures that if the outer glove is breached by a solvent, the inner glove provides a barrier during immediate doffing[5]. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood). | NIOSH (US) or CEN (EU) | Only required if engineering controls (fume hoods) fail or during spill cleanup. Inhalation of the HCl salt dust directly triggers H332 and H336 hazards[5][6]. |
| Body | Flame-resistant lab coat, closed-toe non-porous shoes. | AS 3765 | Prevents dust accumulation on personal clothing. Porous shoes (e.g., mesh sneakers) will trap spilled powder against the foot[6]. |
Operational Workflows: Step-by-Step Methodologies
The primary operational risk when handling 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride is the generation of invisible, airborne micro-dust during weighing and transfer.
Protocol A: Safe Weighing and Transfer of Powder
Self-Validating System: This protocol relies on sequential verification to ensure no step is bypassed.
-
Engineering Control Verification: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Static Discharge: Fluorinated powders are prone to static cling, which causes them to "jump" and aerosolize. Wipe the exterior of the analytical balance and the weighing spatulas with a damp, anti-static wipe. Use non-sparking, grounded spatulas[4][7].
-
PPE Donning: Don lab coat, safety goggles, and double nitrile gloves. Inspect the outer gloves for micro-tears.
-
Primary Transfer: Open the reagent bottle only inside the fume hood. Transfer the desired mass to a pre-tared, sealable vial.
-
Vessel Sealing: Cap the weighing vial tightly before removing it from the fume hood. Never transport open containers of this powder across the laboratory.
-
Decontamination & Doffing: Wipe down the balance pan and spatulas with a solvent appropriate for dissolving the salt (e.g., water/methanol mixture), followed by a dry wipe. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin.
Workflow for the safe weighing and transfer of fluorinated piperidine hydrochloride powders.
Protocol B: Emergency Spill Management
If the powder is spilled outside of a ventilated enclosure:
-
Evacuate & Isolate: Immediately clear personnel from the immediate area to prevent tracking the powder.
-
Respiratory Protection: The responder must don a fitted P100/N95 respirator and tightly fitting goggles before approaching the spill[5].
-
Containment (No Dry Sweeping): Never use a dry broom, as this will aerosolize the Acute Tox 4 powder.
-
Collection: Use an electrically protected, HEPA-filtered vacuum cleaner, or employ the "wet-brushing" technique (lightly misting the powder with a compatible solvent to bind it, then scooping it up)[5].
-
Sanitization: Wash the affected surface thoroughly with soap and water to neutralize any residual acidic hydrochloride traces[8].
Disposal and Environmental Logistics
Because this compound contains both a halogenated organic framework (pentafluoroethyl) and a chloride salt, its disposal falls under strict environmental regulations. It must not be allowed to enter drains, sewers, or waterways[4][5].
-
Thermal Decomposition Hazards: When subjected to high heat or combustion, 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride will decompose to release highly toxic gases, specifically Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx)[9][10].
-
RCRA / EPA Compliance (US): Waste containing this compound must be segregated into "Halogenated Organic Waste" streams.
-
Incineration Requirements: Do not dispose of this chemical in standard biological or general chemical waste. It must be transferred to a licensed professional waste disposal service and processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the resulting HF and HCl exhaust gases[11].
References
-
NextSDS. 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride Chemical Substance Information & Hazard Classifications. Retrieved from[Link]
-
Sigma-Aldrich. Material Safety Data Sheet - Piperidine. Retrieved from [Link]
-
ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from[Link]
-
The Home Depot (Supplier SDS Database). SAFETY DATA SHEET: CAUSES SERIOUS EYE IRRITATION (STOT SE 3, Skin Irrit. 2, Eye Irrit. 2A). Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nextsds.com [nextsds.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gustavus.edu [gustavus.edu]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
